m-PEG3-phosphonic acid
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQTUJZUDXJUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of m-PEG3-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of m-PEG3-phosphonic acid, a valuable heterobifunctional linker used in various biomedical and pharmaceutical research applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and for the modification of surfaces to enhance biocompatibility. This document outlines a likely synthetic pathway based on established chemical principles and provides recommended protocols for purification and characterization.
Introduction
This compound, systematically named 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a phosphonic acid moiety. The PEG chain confers hydrophilicity, while the phosphonic acid group allows for strong binding to metal oxides or can act as a phosphate (B84403) mimetic in biological systems. These properties make it a versatile tool in drug delivery, biomaterial science, and diagnostics.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically involving the introduction of the phosphonate (B1237965) group to a PEGylated precursor, followed by deprotection to yield the final phosphonic acid. A common and effective strategy is the Michaelis-Arbuzov reaction followed by hydrolysis.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves two primary stages:
-
Synthesis of the Phosphonate Ester Precursor: Reaction of a halogenated m-PEG3 derivative with a trialkyl phosphite (B83602) to form the corresponding dialkyl phosphonate ester.
-
Hydrolysis of the Phosphonate Ester: Cleavage of the ester groups to yield the final phosphonic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate
This step utilizes the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.
-
Materials:
-
1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane (m-PEG3-Br)
-
Triethyl phosphite (P(OEt)₃)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of triethyl phosphite.
-
Slowly add 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane to the triethyl phosphite at room temperature with vigorous stirring.
-
After the initial exothermic reaction subsides, heat the reaction mixture to 140-160°C and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate can be purified by fractional distillation under high vacuum or by column chromatography on silica (B1680970) gel.
-
Step 2: Hydrolysis to this compound
The hydrolysis of the diethyl phosphonate ester is a critical step to obtain the final product. Acid-catalyzed hydrolysis is a common and effective method.[1]
-
Materials:
-
Diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve the diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate in concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the ethyl ester signals.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The crude this compound is obtained as a viscous oil or a waxy solid.
-
An alternative and milder method for dealkylation involves the use of bromotrimethylsilane (B50905) (TMS-Br) followed by methanolysis.[1]
Purification of this compound
Due to the hydrophilic nature of the PEG chain and the charged phosphonic acid group, purification can be challenging. A combination of techniques may be necessary to achieve high purity.
Recommended Purification Workflow
Caption: Recommended workflow for the purification of this compound.
Detailed Purification Protocols
Anion-Exchange Chromatography (AEX)
This is the primary method for purifying phosphonic acids due to their negative charge at neutral or basic pH.
-
Stationary Phase: A strong anion-exchange resin (e.g., Dowex 1x8, Q Sepharose).
-
Mobile Phase:
-
Loading/Wash Buffer: Deionized water or a low concentration buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Elution Buffer: A gradient of a salt solution (e.g., 0-1 M NaCl or ammonium (B1175870) bicarbonate in the loading buffer).
-
-
Procedure:
-
Dissolve the crude this compound in the loading buffer and adjust the pH to be above the pKa of the phosphonic acid (typically > 7).
-
Load the solution onto the equilibrated AEX column.
-
Wash the column with the loading buffer to remove any uncharged impurities.
-
Elute the bound this compound using a linear salt gradient.
-
Collect fractions and analyze them by a suitable method (e.g., phosphate assay or TLC).
-
Pool the fractions containing the pure product.
-
Size-Exclusion Chromatography (SEC) / Desalting
Following AEX, the product will be in a high-salt buffer. SEC or dialysis can be used for salt removal.
-
Stationary Phase (for SEC): A gel filtration resin with a low molecular weight cutoff (e.g., Sephadex G-10 or G-25).
-
Mobile Phase: Deionized water or a volatile buffer (e.g., ammonium bicarbonate).
-
Procedure (SEC):
-
Equilibrate the SEC column with deionized water.
-
Load the pooled fractions from AEX onto the column.
-
Elute with deionized water. The product will elute in the void volume, while the salt will be retained.
-
Collect the early eluting fractions containing the desalted product.
-
Lyophilization
To obtain the final product as a solid, lyophilization (freeze-drying) is the preferred method to remove water without degrading the compound.
-
Procedure:
-
Freeze the desalted product solution at -80°C until completely solid.
-
Place the frozen sample on a lyophilizer and dry under high vacuum until all the water has sublimed.
-
The final product should be a white, fluffy solid or a clear, viscous oil.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Expected Value / Observation | Analytical Method |
| Molecular Weight | 228.18 g/mol | Mass Spectrometry (MS) |
| ¹H NMR | Characteristic peaks for the methoxy, ethylene (B1197577) glycol, and phosphonate-adjacent methylene (B1212753) protons. | Nuclear Magnetic Resonance (NMR) |
| ³¹P NMR | A single peak in the phosphonate region. | Nuclear Magnetic Resonance (NMR) |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC), NMR |
| Appearance | Colorless to pale yellow viscous oil or waxy solid | Visual Inspection |
Conclusion
The synthesis and purification of this compound, while requiring multiple steps, can be achieved with high purity using standard organic chemistry techniques. The Michaelis-Arbuzov reaction provides a reliable method for forming the C-P bond, and subsequent acid hydrolysis effectively yields the desired phosphonic acid. A robust purification strategy combining anion-exchange chromatography with a desalting step is crucial for obtaining a high-quality final product suitable for demanding applications in research and drug development. Careful characterization is essential to confirm the identity and purity of the synthesized molecule.
References
Characterization of m-PEG3-phosphonic acid: An In-depth Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of m-PEG3-phosphonic acid. This molecule is of significant interest in bioconjugation, surface modification, and drug delivery systems, making its thorough analytical characterization crucial for quality control and understanding its chemical behavior. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring this data, and logical workflows for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.
Data Presentation
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are based on the analysis of structurally similar PEGylated and phosphonic acid-containing compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃-O | ~3.38 | s | - |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 | m | - |
| -CH₂-P | ~2.0 - 2.2 | t | ~7-8 (³JHP) |
| P-(OH)₂ | Variable, broad | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| CH₃-O | ~59.0 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~70.5 |
| -CH₂-O- (terminal PEG carbon) | ~68.0 |
| -CH₂-P | ~25.0 (d, ¹JCP ≈ 140 Hz) |
Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound
| Phosphorus | Chemical Shift (δ, ppm) | Multiplicity |
| -P(O)(OH)₂ | ~20 - 30 | t |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the exchangeable P-OH protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
Data Analysis: Integrate the signals to determine the relative number of protons. Note the presence of ¹³C satellites around the main PEG signal (at approximately ±70 Hz), which should be excluded from the integration of the main peak for accurate quantification.
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer with a carbon-observe probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis: Reference the spectrum to the deuterated solvent signal.
³¹P NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H or ¹³C NMR.
-
Instrumentation: Utilize an NMR spectrometer equipped with a broadband probe tunable to the phosphorus frequency.
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Set the spectral width to cover a range appropriate for phosphonic acids (e.g., -50 to 50 ppm).
-
Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
-
-
Data Analysis: The resulting spectrum should show a single peak for the phosphonic acid group.
Visualization
solubility of m-PEG3-phosphonic acid in different solvents
Solubility of m-PEG3-Phosphonic Acid: A Technical Guide
Physicochemical Properties and Expected Solubility
This compound is a bifunctional molecule featuring a hydrophilic methoxy-terminated triethylene glycol chain and a highly polar, acidic phosphonic acid group. This structure dictates its solubility, which is governed by the principle of "like dissolves like."
-
PEG Chain Influence : The polyethylene (B3416737) glycol component enhances water solubility and contributes to solubility in polar organic solvents.[1][2] The ether linkages in the PEG chain can act as hydrogen bond acceptors.
-
Phosphonic Acid Group Influence : The phosphonic acid group (-PO(OH)₂) is highly polar and capable of strong hydrogen bonding, making it a key contributor to aqueous solubility.[3] This group can be deprotonated in water, increasing the molecule's polarity and solubility.[3] The solubility of phosphonic acids is also known to be pH-dependent, often increasing in acidic or basic solutions where the phosphonic acid can exist in its protonated or salt form.[4][5]
Based on these characteristics, a qualitative assessment of this compound's solubility can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS, Buffers | High | The combination of the hydrophilic PEG chain and the highly polar phosphonic acid group allows for strong hydrogen bonding with water.[3][6] Solubility is expected to be pH-dependent.[4] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with both the PEG chain and the phosphonic acid group, similar to water.[7] Solubility may decrease as the alcohol's carbon chain length increases.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | These solvents can interact with the dipole of the phosphonic acid and PEG components but cannot donate hydrogen bonds. Some PEGylated amines show good solubility in these solvents.[2] Phosphoric acid has some solubility in DMSO.[7] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of the this compound molecule is incompatible with the non-polar nature of these solvents, which primarily interact through weak van der Waals forces.[7][8] |
Factors Influencing Solubility
Several environmental and structural factors can significantly impact the solubility of this compound. Understanding these variables is crucial for its application in formulation and surface modification.
-
pH of the Medium : The protonation state of the phosphonic acid group is pH-dependent. In acidic solutions (low pH), the group will be fully protonated (-PO(OH)₂), while in neutral or alkaline solutions (higher pH), it can be partially or fully deprotonated to form a phosphonate (B1237965) anion (-PO(O⁻)OH or -PO(O⁻)₂).[9] This ionization typically increases aqueous solubility. Some phosphonic acids are known to be "amphoterically soluble," exhibiting lower solubility in neutral water but dissolving more readily in acids or bases.[5]
-
Temperature : For most solid solutes in liquid solvents, solubility increases with temperature. This is because the higher kinetic energy helps to overcome the intermolecular forces in the solid state.[7] For phosphoric acid, a related compound, solubility in water increases with temperature.[7]
-
Presence of Salts (Ionic Strength) : The presence of salts can either increase or decrease solubility. At low concentrations, salts can increase solubility through the "salting-in" effect. At high concentrations, they may compete for solvent molecules, leading to a "salting-out" effect and decreased solubility. Phosphonate salts can also form complexes with metal ions present in a solution, which can influence the solubility of other substances.[9]
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another quantitative analytical instrument.
Procedure: Shake-Flask Method
-
Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.
-
Equilibration : Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge the samples at a high speed.[8]
-
Filtration : Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8] This step is critical to avoid artificially high concentration readings.
-
Quantification : Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC method or another quantitative technique to determine the precise concentration of the dissolved compound.[8][11]
-
Data Reporting : Express the solubility in standard units, such as mg/mL or mol/L, and report the temperature at which the measurement was conducted.
Caption: Generalized workflow for the shake-flask solubility determination method.
References
- 1. m-PEG5-phosphonic acid, CAS 1807512-39-5 | AxisPharm [axispharm.com]
- 2. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]
- 7. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 8. benchchem.com [benchchem.com]
- 9. evo-chemical.com [evo-chemical.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
m-PEG3-phosphonic acid material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of m-PEG3-phosphonic acid, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document collates available material safety data, physicochemical properties, and conceptual workflows for its application.
Introduction
This compound is a chemical compound featuring a methoxy-terminated triethylene glycol (m-PEG3) chain and a terminal phosphonic acid group.[1] This heterobifunctional linker is of significant interest in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[2] The polyethylene (B3416737) glycol (PEG) component of this compound enhances solubility and provides a flexible spacer, while the phosphonic acid group can be used for conjugation to a target protein ligand or for other specific interactions.[1]
Material Safety Data Sheet (MSDS) Summary
The following tables summarize the key safety information for this compound, based on available Safety Data Sheets (SDS).[5]
Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[5] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |
Precautionary Statements
| Code | Statement |
| P264 | Wash skin thoroughly after handling.[5] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P273 | Avoid release to the environment.[5] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| P330 | Rinse mouth.[5] |
| P391 | Collect spillage.[5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
First Aid Measures
| Exposure Route | First Aid Measures |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C. |
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound. Many specific quantitative values are not available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇O₆P | [] |
| Molecular Weight | 228.18 g/mol | [2][] |
| CAS Number | 96962-42-4 | [5] |
| Appearance | Solid | [5] |
| Odor | No data available | [5] |
| Melting Point/Freezing Point | No data available | [5] |
| Boiling Point | No data available | [5] |
| Solubility | No data available | [5] |
| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | [] |
Toxicological Information
Detailed toxicological studies for this compound are limited. The available information is summarized below.
| Toxicological Endpoint | Finding |
| Acute Toxicity | Oral: Harmful if swallowed (Category 4).[5] |
| Skin Corrosion/Irritation | No data available. |
| Serious Eye Damage/Irritation | No data available. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | No data available. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Conceptual Experimental Workflow: PROTAC Synthesis
While specific experimental protocols for this compound are proprietary, the following diagram illustrates a general workflow for its use in the synthesis of a PROTAC molecule.
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as a linker within a PROTAC molecule. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
References
An In-Depth Technical Guide to (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic Acid (CAS Number: 96962-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid, commonly referred to as m-PEG3-phosphonic acid, is a versatile chemical compound with significant applications in biomedical research and materials science. Its unique structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a reactive phosphonic acid group, makes it a valuable tool for drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), and for the modification of surfaces to enhance biocompatibility and prevent fouling. This guide provides a comprehensive overview of its chemical properties, suppliers, and its applications, with a focus on experimental methodologies and the underlying biological pathways.
Chemical and Physical Properties
The fundamental properties of (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 96962-42-4 | [1][2][3] |
| IUPAC Name | (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | N/A |
| Synonyms | This compound | [1] |
| Molecular Formula | C₇H₁₇O₆P | [3] |
| Molecular Weight | 228.18 g/mol | [3] |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Boiling Point (Predicted) | 382.9 ± 50.0 °C | [1] |
| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.14 ± 0.10 | [1] |
| SMILES | COCCOCCOCCP(O)(O)=O | N/A |
Suppliers
A variety of chemical suppliers offer (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid, typically for research purposes. The following table lists some of the prominent suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
| Supplier | Product Name | Purity |
| MedChemExpress | This compound | High Purity |
| BOC Sciences | This compound | N/A |
| DC Chemicals | This compound | N/A |
| Sigma-Aldrich | (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-ethyl)phosphonic acid | N/A |
| abcr Gute Chemie | (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acid | N/A |
| SIKÉMIA | (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acid | 96% |
Applications and Experimental Protocols
The primary applications of (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid are in the fields of targeted protein degradation and surface science.
PROTAC Linker in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.
(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid serves as a hydrophilic PEG-based linker. The phosphonic acid moiety can be functionalized to connect to either the POI ligand or the E3 ligase ligand.
The following is a representative protocol for the synthesis of a PROTAC using a PEG-based linker with a terminal carboxylic acid, which is analogous to the phosphonic acid group in its reactivity for amide bond formation. This protocol is for illustrative purposes and may require optimization for specific target proteins and E3 ligases.
Step 1: Activation of the Linker's Carboxylic Acid (or Phosphonic Acid)
-
Dissolve the this compound linker (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the phosphonic acid group.
Step 2: Coupling with the Amine-Functionalized Ligand (POI or E3 Ligase)
-
To the activated linker solution, add a solution of the amine-functionalized ligand (either for the POI or the E3 ligase) (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
Step 3: Purification of the PROTAC Intermediate
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to isolate the linker-ligand conjugate.
Step 4: Coupling with the Second Ligand
-
The other end of the linker is then deprotected (if necessary) and coupled to the second ligand (either for the E3 ligase or the POI) using a similar activation and coupling procedure as described in Steps 1 and 2.
Step 5: Final Purification and Characterization
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[4][5]
Caption: General mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.
Surface Modification
The phosphonic acid group in (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid can strongly bind to various metal oxide surfaces, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). The attached PEG chain then forms a hydrophilic and biocompatible layer on the surface. This surface modification is utilized to:
-
Create antifouling surfaces: The PEG layer prevents the non-specific adsorption of proteins and other biomolecules, which is crucial for medical implants, biosensors, and microfluidic devices.[6]
-
Improve biocompatibility: By mimicking the hydrated environment of biological systems, the PEGylated surface can reduce inflammatory responses and improve the integration of implants with surrounding tissues.
-
Enhance dispersibility of nanoparticles: Functionalizing nanoparticles with this compound can improve their stability and dispersibility in aqueous media.
The following is a general protocol for modifying a metal oxide surface with (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid.
Step 1: Substrate Preparation
-
Clean the metal oxide substrate thoroughly. This may involve sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care ).
-
Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
Step 2: Formation of the Self-Assembled Monolayer (SAM)
-
Prepare a solution of (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid in a suitable solvent, such as ethanol (B145695) or isopropanol. A typical concentration is in the range of 1-10 mM.
-
Immerse the cleaned and activated substrate in the phosphonic acid solution.
-
Allow the self-assembly process to occur for a sufficient amount of time, typically ranging from a few hours to overnight, at room temperature or slightly elevated temperatures.
-
After the immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-covalently bound molecules.
-
Dry the modified substrate under a stream of nitrogen.
Step 3: Characterization of the Modified Surface
-
Contact Angle Measurement: Measure the water contact angle to assess the change in surface hydrophilicity. A decrease in the contact angle indicates a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the presence of phosphorus and other elements from the phosphonic acid molecule on the surface.
-
Atomic Force Microscopy (AFM): Employ AFM to examine the surface topography and roughness of the modified surface.
The following diagram illustrates the general workflow for modifying a surface with (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid.
Caption: A typical workflow for the modification of a metal oxide surface.
Safety and Handling
Conclusion
(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid is a valuable and versatile molecule for researchers in drug discovery and materials science. Its application as a linker in PROTACs offers a promising strategy for targeted protein degradation, a rapidly growing field in therapeutic development. Furthermore, its ability to form stable, hydrophilic self-assembled monolayers on metal oxide surfaces provides a powerful tool for creating biocompatible and anti-fouling materials. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for scientists and professionals to utilize this compound in their research endeavors. As with any chemical, proper safety precautions should always be observed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acid - SIKÉMIA [sikemia.com]
Technical Guide: Molecular Weight and Purity Analysis of m-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies for characterizing m-PEG3-phosphonic acid, a key building block in the development of targeted therapeutics and other advanced biomedical applications. Accurate determination of molecular weight and purity is critical to ensure the quality, consistency, and performance of this versatile linker.
Molecular and Chemical Properties
This compound is a hydrophilic linker molecule that incorporates a short polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid group. These features impart desirable solubility and biocompatibility, making it a valuable component in various bioconjugation strategies.
| Property | Value |
| Chemical Formula | C₇H₁₇O₆P |
| Molecular Weight | 228.18 g/mol [1][2][3] |
| CAS Number | 96962-42-4[2][3] |
| Appearance | White to off-white solid[2] |
Experimental Protocols for Analysis
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the recommended experimental protocols for determining its molecular weight and purity.
Molecular Weight Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the definitive method for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatography Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over a 10-15 minute run time.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated phosphonic acid.
-
Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the parent ion. The expected [M-H]⁻ ion for this compound is at m/z 227.07.
Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ³¹P NMR are crucial for a comprehensive analysis of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
The characteristic signals for the PEG backbone protons are expected in the range of 3.5-3.8 ppm.
-
The terminal methoxy (B1213986) group protons should appear around 3.3 ppm.
-
The methylene (B1212753) protons adjacent to the phosphonic acid group will show a distinct chemical shift and coupling to the phosphorus atom.
-
Integration of the peaks corresponding to the different protons should be consistent with the molecular structure. The presence of unexpected signals may indicate impurities.
-
Experimental Protocol: ³¹P NMR Spectroscopy
³¹P NMR is particularly valuable for identifying and quantifying phosphorus-containing impurities, such as phosphorous acid or other phosphonates.
-
Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
A single, sharp peak is expected for this compound. The chemical shift will be dependent on the pH of the sample.
-
The presence of other peaks in the ³¹P NMR spectrum would indicate the presence of phosphorus-containing impurities. Quantification can be performed by integrating the respective signals if a suitable internal standard is used.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and for quantifying any non-phosphorus-containing impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector. Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or an alternative detection method like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.
-
Chromatography Column: A reversed-phase C18 or a mixed-mode column designed for polar compounds.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Mobile Phase B: Acetonitrile with the same acidic modifier.
-
Gradient: A shallow gradient to ensure good separation of closely related impurities.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) if no derivatization is used. ELSD or CAD are more universal detection methods for this type of compound.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of ≥95% is often required.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
References
An In-depth Technical Guide to the Theoretical and Experimental Properties of PEGylated Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylated phosphonic acids are a class of functionalized polymers that have garnered significant interest in the field of drug delivery and biomaterial science. This is attributed to their unique combination of properties: the biocompatibility and stealth characteristics imparted by the polyethylene (B3416737) glycol (PEG) chain, and the strong anchoring capabilities of the phosphonic acid group to various metal oxide surfaces. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental characterization of these molecules, offering valuable insights for researchers and professionals in drug development. While extensive experimental data exists for their application in nanoparticle functionalization, a direct comparison with theoretical predictions remains an area of active research. Furthermore, their specific interactions with cellular signaling pathways are not yet fully elucidated.
Theoretical Properties of PEGylated Phosphonic Acids
The theoretical understanding of PEGylated phosphonic acids is largely derived from computational modeling techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide insights into the molecular structure, electronic properties, and interaction dynamics that are often difficult to probe experimentally.
Molecular Modeling and Simulation
DFT calculations are instrumental in understanding the electronic structure and binding mechanisms of the phosphonic acid headgroup to metal oxide surfaces. These calculations can predict bond energies, charge distribution, and the most stable adsorption geometries (e.g., monodentate, bidentate, or tridentate binding)[1]. For instance, DFT studies on phosphonic acid adsorption on TiO2 and ZnO surfaces have elucidated the preferred binding modes and the influence of surface hydroxylation on the anchoring process[1].
MD simulations, on the other hand, provide a dynamic picture of the PEGylated phosphonic acid chains on a surface. These simulations can model the conformational changes of the PEG chain in different solvent environments, the packing density of the polymer layer, and the interactions with surrounding molecules, such as proteins[2]. This is crucial for predicting the "stealth" properties of PEGylated nanoparticles, where the PEG layer sterically hinders protein adsorption and reduces uptake by the reticuloendothelial system.
While these theoretical approaches provide powerful predictive tools, it is important to note that direct validation of these simulations with experimental data for specific PEGylated phosphonic acid systems is an ongoing area of research.
Experimental Properties and Characterization
The experimental characterization of PEGylated phosphonic acids is essential to validate their synthesis and understand their physicochemical properties. A combination of spectroscopic and particle sizing techniques is commonly employed.
Synthesis
The synthesis of PEGylated phosphonic acids can be achieved through various routes. A common method involves the functionalization of a PEG molecule with a phosphonic acid moiety. This can be done, for example, by reacting an amino-terminated PEG with a phosphonic acid derivative[3]. Another approach is the Moedritzer-Irani reaction, which allows for the one-pot synthesis of bis(phosphonic acid)amino-polymers from amino-terminated polyethers[4].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for confirming the successful synthesis and purity of PEGylated phosphonic acids.
-
1H NMR: Provides information on the PEG backbone and the protons adjacent to the phosphonic acid group.
-
13C NMR: Confirms the carbon skeleton of the molecule.
-
31P NMR: Is particularly useful for confirming the presence of the phosphonate (B1237965) group and studying its chemical environment[5]. DFT calculations can be used to predict 31P NMR chemical shifts, which can then be compared with experimental data for structural validation[6][7].
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups within the molecule. Key vibrational bands include:
-
P=O stretching
-
P-O-H stretching
-
C-O-C stretching of the PEG backbone
Changes in these bands upon conjugation or surface binding can provide valuable information about the chemical interactions[8][9]. Theoretical calculations can also be used to simulate vibrational spectra for comparison with experimental results[10].
Physical Characterization
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter and size distribution of nanoparticles functionalized with PEGylated phosphonic acids in solution[11][12]. This is crucial for assessing their stability against aggregation.
Zeta Potential: This measurement provides information about the surface charge of the functionalized nanoparticles, which is a key indicator of colloidal stability.
Data Presentation
The following tables summarize key quantitative data reported in the literature for various PEGylated phosphonic acid systems, primarily in the context of nanoparticle coatings.
| Polymer | Nanoparticle | PEG Density (chains/nm²) | Layer Thickness (nm) | Hydrodynamic Diameter (nm) | Reference |
| MPEG2K-MPh | Cerium Oxide | 0.2 - 0.5 | ~10 | Varies with concentration | [8] |
| PEG(5)-BP | Iron Oxide | Not Reported | Not Reported | 24 ± 3 | [8] |
Table 1: Physicochemical Properties of PEGylated Phosphonic Acid Coated Nanoparticles.
| Technique | Key Observables | Purpose |
| 1H, 13C, 31P NMR | Chemical shifts, coupling constants | Structural verification, purity assessment |
| FTIR | Vibrational bands of functional groups | Confirmation of functionalization |
| DLS | Hydrodynamic diameter, size distribution | Stability and aggregation analysis |
| Zeta Potential | Surface charge | Colloidal stability assessment |
Table 2: Summary of Experimental Characterization Techniques.
Experimental Protocols
Protocol 1: Synthesis of Bis(phosphonic acid)amino-terminated PEG via Moedritzer-Irani Reaction
This protocol is adapted from the procedure described for the synthesis of similar polymers[4].
-
Materials: Amino-terminated PEG (e.g., MW 2000), phosphorous acid (H₃PO₃), hydrochloric acid (HCl), and formalin solution (37%).
-
Procedure:
-
In a three-necked flask, combine amino-terminated PEG (0.1 mol), H₃PO₃ (0.2 mol), and concentrated HCl (0.11 mol).
-
Stir the mixture and heat to 100 °C for 5 hours.
-
Slowly add formalin solution (0.22 mol) to the reaction mixture.
-
Maintain the reaction at 100 °C for an additional 24 hours.
-
Cool the mixture and concentrate under reduced pressure to obtain the product.
-
Characterize the product using 1H and 31P NMR.
-
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized PEGylated phosphonic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
1H NMR: Acquire a standard 1H NMR spectrum. Identify the characteristic broad peak of the PEG backbone and signals from the protons near the phosphonic acid group.
-
31P NMR: Acquire a 31P{1H} (proton-decoupled) NMR spectrum. A single peak in the phosphonate region confirms the presence of the desired functional group. The chemical shift can be compared to literature values or theoretical predictions.
-
Data Analysis: Integrate the relevant peaks to assess purity and the degree of functionalization.
Protocol 3: Characterization by FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film on a suitable IR-transparent window from a solution.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for P=O, P-O-H, and C-O-C stretching vibrations to confirm the presence of both the phosphonic acid and PEG moieties.
Protocol 4: Characterization by Dynamic Light Scattering (DLS)
This protocol is a general guideline for analyzing PEGylated nanoparticles[11][12].
-
Sample Preparation: Disperse the PEGylated phosphonic acid-coated nanoparticles in a suitable solvent (e.g., deionized water, PBS) at an appropriate concentration. Filter the sample through a sub-micron filter to remove any large aggregates or dust.
-
Instrument Setup: Use a commercial DLS instrument. Set the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Use the instrument's software to perform a cumulants analysis to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI). A low PDI value indicates a monodisperse sample.
Visualization of Workflows and Relationships
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of PEGylated phosphonic acids.
Diagram 2: Drug Development Application Workflow
Caption: A logical workflow for the application of PEGylated phosphonic acids in drug development.
Biological Interactions and Signaling Pathways
A critical aspect of drug development is understanding how a molecule interacts with biological systems at the cellular and subcellular level. While PEGylation is generally known to enhance biocompatibility and reduce immunogenicity, the specific effects of the phosphonic acid moiety in a PEGylated context on intracellular signaling pathways are not well-documented in the current scientific literature based on the conducted searches.
Research on bisphosphonates, which share the P-C-P structure, has shown that they can be metabolized into ATP analogs that inhibit various kinases and interfere with cell signaling pathways[13]. However, it is not clear if PEGylated phosphonic acids undergo similar transformations or have similar effects.
The primary role of the phosphonic acid group in the context of PEGylated polymers is as a strong and stable anchor to metal oxide nanoparticles. This stable coating then dictates the interaction of the nanoparticle with the biological environment. The PEG layer provides a hydrophilic shield that minimizes opsonization (the process of marking a pathogen for ingestion and destruction by a phagocyte) and reduces uptake by the mononuclear phagocyte system, thereby prolonging circulation time.
Future research is needed to investigate whether the phosphonic acid group itself, when presented on a PEGylated nanoparticle, can directly influence cell signaling. For instance, it would be valuable to study if these functionalized nanoparticles interact with cell surface receptors or are internalized and subsequently affect intracellular kinase cascades or other signaling networks.
Conclusion
PEGylated phosphonic acids represent a versatile and promising class of polymers for applications in drug delivery and biomaterials. Their synthesis and experimental characterization are well-established, providing a solid foundation for their use in functionalizing nanoparticles and other surfaces. Theoretical modeling offers powerful tools for predicting their behavior at the molecular level, although further studies are needed to directly correlate these predictions with experimental observations. A significant knowledge gap remains regarding their specific interactions with biological signaling pathways. As the field of nanomedicine continues to advance, a deeper understanding of these interactions will be crucial for the rational design of more effective and targeted therapeutic agents.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards the versatile DFT and MP2 computational schemes for 31P NMR chemical shifts taking into account relativistic corrections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. Targeting oncogenic signaling pathways by exploiting nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic Light Scattering Distributions by Any Means - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rivm.nl [rivm.nl]
- 13. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
protocol for functionalizing iron oxide nanoparticles with m-PEG3-phosphonic acid
Protocol for Functionalizing Iron Oxide Nanoparticles with m-PEG3-Phosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron oxide nanoparticles (IONPs) are of significant interest for biomedical applications such as magnetic resonance imaging (MRI), drug delivery, and hyperthermia due to their unique superparamagnetic properties.[1] However, bare IONPs are prone to aggregation in physiological conditions and can be rapidly cleared by the reticuloendothelial system.[2] Surface functionalization with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is crucial to improve their stability, biocompatibility, and circulation time.[1][3]
Phosphonic acid-based linkers have demonstrated a higher binding affinity for metal oxide surfaces compared to commonly used carboxylic acid anchors, resulting in more stable and resilient coatings.[4][5] This protocol details a method for the surface functionalization of iron oxide nanoparticles with methoxy-PEG3-phosphonic acid (m-PEG3-PA), a short-chain PEG ligand that provides a hydrophilic and biocompatible shell. This functionalization enhances the colloidal stability of the nanoparticles in biological media, a critical requirement for in vivo applications.[4][6][7]
Experimental Protocols
This section provides a detailed methodology for the functionalization of pre-synthesized or commercially available iron oxide nanoparticles via a ligand exchange process. The protocol is adapted from established methods for coating IONPs with phosphonate-PEG ligands.[8]
Materials
-
Iron Oxide Nanoparticles (hydrophobic, e.g., oleic acid-coated, dispersed in an organic solvent like chloroform (B151607) or dichloromethane)
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Deionized (DI) Water
-
Ammonium (B1175870) Hydroxide (NH₄OH)
-
Bath sonicator
-
Magnetic stirrer
-
Centrifuge
Synthesis of this compound Coated IONPs (Ligand Exchange)
This protocol describes the functionalization of hydrophobic IONPs. A similar procedure can be adapted for hydrophilic IONPs by using an aqueous solvent system.[8]
-
Nanoparticle Dispersion: Disperse a solution of hydrophobic iron oxide nanoparticles (e.g., 30 mg of oleic acid-coated IONPs in 1 mL CH₂Cl₂) in a glass vial. Bath sonicate the dispersion for 10 minutes to ensure homogeneity.
-
Ligand Solution Preparation: In a separate vial, prepare a solution of this compound in a mixture of dichloromethane and methanol. The optimal concentration of the PEG ligand may need to be determined empirically, but a starting point is to use a molar excess relative to the estimated surface iron atoms. For example, dissolve an appropriate amount of this compound in 1.4 mL of CH₂Cl₂ and 0.6 mL of methanol.[8]
-
Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion.
-
Sonication and Incubation: Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting. Repeat this cycle three times. After the final sonication cycle, leave the mixture to react overnight at room temperature on a magnetic stirrer.[8]
-
Purification - Phase Transfer: After overnight incubation, the functionalized nanoparticles will have transferred to the methanolic phase or precipitated if the solvent polarity is insufficient to maintain dispersion. If a phase transfer to a more polar solvent is desired, water can be added, and the mixture can be agitated to move the now hydrophilic nanoparticles into the aqueous phase.
-
Washing and Isolation:
-
Centrifuge the dispersion to pellet the functionalized nanoparticles.
-
Remove the supernatant containing excess unbound ligand and residual oleic acid.
-
Redisperse the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of impurities.
-
-
Final Dispersion and Storage: After the final wash, redisperse the purified m-PEG3-PA functionalized IONPs in a suitable aqueous buffer (e.g., DI water or phosphate-buffered saline) for storage. The pH of the final dispersion can be adjusted to neutral (pH ~7-8) using a dilute solution of ammonium hydroxide.[9]
Data Presentation
The successful functionalization of IONPs with this compound can be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained before and after functionalization.
| Parameter | Before Functionalization (Oleic Acid Coated) | After Functionalization (m-PEG3-PA Coated) | Characterization Technique |
| Hydrodynamic Diameter | ~20-30 nm (in organic solvent) | ~40-60 nm (in aqueous media)[9] | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral (in organic solvent) | Negative (e.g., -20 to -40 mV in aqueous media) | Zeta Potential Measurement |
| Grafting Density | N/A | ~0.2 - 1.0 PEG chains/nm²[4] | Thermogravimetric Analysis (TGA) / Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Dispersion Stability | Stable in non-polar solvents | Stable in aqueous buffers and biological media for extended periods (days to weeks)[4][9] | Visual Inspection / DLS over time |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the functionalization of iron oxide nanoparticles with this compound.
References
- 1. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: m-PEG3-phosphonic acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-phosphonic acid (m-PEG-phosphonic acid), with a specific focus on m-PEG3-phosphonic acid, in the preparation of targeted drug delivery vehicles. Detailed protocols for key experiments are provided to guide researchers in the design and evaluation of these advanced drug delivery systems.
Introduction to this compound in Drug Delivery
This compound is a heterobifunctional linker that plays a crucial role in modern drug delivery systems. It combines the "stealth" properties of polyethylene (B3416737) glycol (PEG) with the bone-targeting capabilities of phosphonic acid. The PEG component reduces immunogenicity and prevents rapid clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the drug carrier.[1][2] The terminal phosphonic acid group exhibits a high affinity for calcium phosphate, the primary mineral component of bone, making it an excellent targeting moiety for skeletal tissues.[3][4] This dual functionality makes this compound and similar PEG-phosphonate conjugates highly valuable for developing therapies for bone diseases, such as osteoporosis and bone cancer.[4][5]
Key Advantages:
-
Prolonged Circulation: The PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the immune system.[1]
-
Bone Targeting: The phosphonic acid group actively targets hydroxyapatite (B223615), the mineral matrix of bone.[3][6]
-
Improved Biocompatibility: PEGylation is a well-established method to enhance the biocompatibility of nanoparticles.[7]
-
Versatility: Can be used to functionalize a variety of drug delivery vehicles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles.[4][8]
Core Applications and Mechanisms
The primary application of this compound in drug delivery is the surface functionalization of nanocarriers to create long-circulating, bone-targeting drug delivery systems.
Surface Modification of Nanoparticles
This compound can be conjugated to the surface of various nanoparticles (e.g., iron oxide, silica, gold) and liposomes. The phosphonic acid group can form stable bonds with metal oxides, while the PEG chain extends into the aqueous environment, creating a protective layer.[8][9] This modification enhances the colloidal stability of the nanoparticles in biological media.
Bone-Targeted Drug Delivery
The phosphonic acid moiety has a strong chelating affinity for calcium ions present in hydroxyapatite (Ca10(PO4)6(OH)2), the main inorganic component of bone.[3] This interaction allows for the accumulation of drug-loaded nanocarriers at sites of active bone remodeling, which is often increased in pathological conditions like bone metastases or osteoporosis.[4][6]
Mechanism of Bone Targeting:
The logical flow of how this compound facilitates bone-targeted drug delivery is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous Silica Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Targeting Nanoparticles for the Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesis of bis(phosphonic acid)-steroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of m-PEG3-Phosphonic Acid to Quantum Dots for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them highly desirable fluorescent probes for a variety of biomedical applications, including in vitro and in vivo bioimaging, biosensing, and drug delivery. However, pristine QDs are typically synthesized in organic solvents and are not suitable for biological applications due to their hydrophobicity and potential toxicity.
Surface modification of QDs with biocompatible ligands is crucial to render them water-soluble, stable in physiological environments, and to reduce non-specific binding to cells and tissues. Polyethylene glycol (PEG) is a widely used polymer for surface functionalization due to its hydrophilicity, biocompatibility, and ability to prevent protein adsorption. The phosphonic acid group serves as a robust anchor to the surface of various types of quantum dots, forming a stable conjugate.
This document provides detailed application notes and protocols for the conjugation of methoxy-terminated triethylene glycol phosphonic acid (m-PEG3-phosphonic acid) to quantum dots for bioimaging applications.
Data Presentation
The following tables summarize typical quantitative data obtained before and after the conjugation of this compound to quantum dots. The exact values can vary depending on the specific type and size of the quantum dots, as well as the precise conjugation conditions.
Table 1: Physicochemical Properties of Bare and this compound Conjugated Quantum Dots
| Property | Bare Quantum Dots (in organic solvent) | This compound Conjugated QDs (in aqueous buffer) |
| Hydrodynamic Diameter (nm) | 4 - 10 | 15 - 30 |
| Zeta Potential (mV) | Not applicable (in non-polar solvent) | -20 to -40 |
| Quantum Yield (%) | 50 - 80 | 40 - 70 |
| Solubility | Soluble in organic solvents (e.g., toluene, chloroform) | Soluble in aqueous buffers (e.g., PBS, Tris) |
Table 2: Biocompatibility and Cellular Interaction of this compound Conjugated Quantum Dots
| Parameter | Result |
| Cell Viability (%) at 100 nM after 24h | > 90% |
| Cellular Uptake | Dose and time-dependent, primarily through endocytosis |
| Non-specific Binding | Significantly reduced compared to bare or charged ligand-coated QDs |
Experimental Protocols
Materials
-
Hydrophobic quantum dots (e.g., CdSe/ZnS, InP/ZnS) in a non-polar solvent like toluene.
-
This compound
-
Anhydrous solvents: Chloroform (B151607), Methanol (B129727), Hexane (B92381)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Hydroxide (NaOH)
-
Centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Fluorometer for quantum yield measurement
-
Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
A relevant cell line for bioimaging studies (e.g., HeLa, MCF-7)
-
Fluorescence microscope
Protocol 1: Ligand Exchange for this compound Conjugation
This protocol describes the process of replacing the original hydrophobic ligands on the quantum dot surface with the hydrophilic this compound via a ligand exchange reaction.
-
Preparation of Ligand Solution:
-
Dissolve this compound in a mixture of chloroform and methanol (e.g., 1:1 v/v) to a final concentration of 10 mg/mL.
-
Adjust the pH of the ligand solution to ~10-11 by adding 0.1 M NaOH dropwise. This deprotonates the phosphonic acid group, facilitating its binding to the QD surface.
-
-
Ligand Exchange Reaction:
-
In a clean, dry flask, add 1 mL of the stock solution of hydrophobic quantum dots (typically 5-10 µM in toluene).
-
Add 5 mL of the prepared this compound solution. The excess of the new ligand drives the exchange reaction.
-
Sonicate the mixture for 30-60 minutes at room temperature.
-
Allow the mixture to stir overnight at room temperature in the dark.
-
-
Purification of Conjugated Quantum Dots:
-
After the reaction, transfer the mixture to a centrifuge tube.
-
Add an equal volume of hexane to precipitate the now hydrophilic quantum dots.
-
Centrifuge the mixture at 4000 rpm for 10 minutes. The conjugated QDs will form a pellet.
-
Carefully decant the supernatant containing the excess hydrophobic ligands and solvent.
-
Resuspend the pellet in a small volume of PBS (pH 7.4).
-
To further purify, repeat the precipitation and resuspension steps two more times. For the subsequent precipitations, a polar anti-solvent like acetone (B3395972) can be used.
-
After the final wash, resuspend the purified this compound conjugated QDs in PBS.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the conjugated QDs using Dynamic Light Scattering (DLS).
-
Determine the quantum yield of the conjugated QDs using a fluorometer, with a reference dye such as Rhodamine 6G.
-
Assess the colloidal stability of the conjugated QDs in various biological buffers and over time.
-
Protocol 2: In Vitro Cell Labeling and Bioimaging
This protocol outlines the procedure for using the this compound conjugated quantum dots for labeling and imaging of live cells.
-
Cell Culture:
-
Culture the chosen cell line in appropriate media and conditions until they reach 70-80% confluency in a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
-
Cell Labeling:
-
Prepare a working solution of the this compound conjugated QDs in cell culture medium. The final concentration will need to be optimized, but a starting range of 10-100 nM is recommended.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the QD-containing medium to the cells.
-
Incubate the cells with the QDs for a predetermined time (e.g., 2, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, gently wash the cells three times with warm PBS to remove any unbound QDs.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the specific quantum dots used.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
To assess the potential toxicity of the conjugated QDs, perform a standard cytotoxicity assay (e.g., MTT, MTS, or Live/Dead assay) on cells treated with a range of QD concentrations.
-
Visualizations
Caption: Experimental workflow for QD conjugation and bioimaging.
Caption: Cellular uptake pathway of conjugated quantum dots.
Discussion and Troubleshooting
-
Incomplete Ligand Exchange: If the quantum dots do not become water-soluble, it may indicate an incomplete ligand exchange. Ensure the this compound solution is sufficiently basic to deprotonate the phosphonic acid. Increasing the reaction time or temperature (e.g., to 40-50°C) may also improve the exchange efficiency.
-
Aggregation of Conjugated QDs: Aggregation in aqueous solution can be a problem. This may be due to incomplete removal of the original hydrophobic ligands or insufficient surface coverage by the new PEGylated ligands. Ensure thorough purification. The ionic strength of the buffer can also influence stability; test different buffer conditions if aggregation persists.
-
Low Quantum Yield: A decrease in quantum yield after conjugation is common. This can be minimized by optimizing the ligand exchange conditions (e.g., using a minimal amount of base necessary for deprotonation) and by ensuring the quantum dots have a high-quality inorganic shell (e.g., ZnS) to protect the core.
-
High Cytotoxicity: While PEGylation significantly reduces cytotoxicity, high concentrations of quantum dots can still be toxic. It is essential to determine the optimal, non-toxic concentration for your specific cell line and application through a dose-response cytotoxicity study.
-
Low Cellular Uptake: The neutral charge and hydrophilic nature of the PEG coating reduce non-specific interactions, which can also lead to lower cellular uptake compared to charged nanoparticles. If higher uptake is required, the incubation time can be extended, or targeting ligands (e.g., peptides, antibodies) can be conjugated to the distal end of the PEG chain (if using a heterobifunctional PEG ligand).
By following these protocols and considering the troubleshooting advice, researchers can successfully conjugate this compound to quantum dots and utilize them as robust and biocompatible probes for a wide range of bioimaging applications.
Application Notes and Protocols for Enhancing Nanoparticle Stability in Biological Media Using m-PEG3-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of nanoparticles (NPs) for biomedical applications, including drug delivery and diagnostics, is critically dependent on their stability in complex biological environments. Unmodified nanoparticles are prone to aggregation and opsonization in physiological media, leading to rapid clearance from circulation and potential toxicity. Surface modification with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to overcome these challenges. The phosphonic acid functional group serves as a robust anchor to the surface of various metal oxide nanoparticles, including iron oxide, cerium oxide, and titanium oxide, providing a more stable linkage compared to carboxyl or thiol groups.[1][2]
This document provides detailed application notes and protocols for the use of methoxy-PEG3-phosphonic acid (m-PEG3-phosphonic acid) to improve the stability of nanoparticles in biological media. While direct data for this compound is limited, the principles and protocols are based on studies utilizing short-chain PEG-phosphonic acids and provide a strong foundation for its application. The use of a short PEG chain like m-PEG3 offers the advantage of a smaller hydrodynamic radius, which can be beneficial for certain applications where minimizing particle size is crucial.
Principle of Stabilization
The stabilization of nanoparticles with this compound is achieved through a dual-function mechanism. The phosphonic acid group strongly chelates to the metal atoms on the nanoparticle surface, forming a stable, multidentate bond.[3] The hydrophilic PEG chain extends into the aqueous environment, creating a steric barrier that prevents protein adsorption (formation of a protein corona) and subsequent aggregation. This "stealth" property imparted by the PEG layer increases the nanoparticle's circulation half-life and bioavailability.
Experimental Protocols
Protocol 1: Nanoparticle Surface Functionalization with this compound (Ligand Exchange Method)
This protocol describes the surface modification of pre-synthesized hydrophobic nanoparticles (e.g., oleic acid-capped iron oxide nanoparticles) with this compound via a ligand exchange reaction.
Materials:
-
Hydrophobic nanoparticles (e.g., oleic acid-capped iron oxide NPs) dispersed in a nonpolar solvent (e.g., chloroform, hexane).
-
This compound.
-
Anhydrous solvents (e.g., dichloromethane (B109758), methanol).
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Deionized (DI) water.
-
Sonicator (bath or probe).
-
Centrifuge.
-
Magnetic stirrer.
Procedure:
-
Nanoparticle Dispersion: Disperse the hydrophobic nanoparticles in a suitable organic solvent (e.g., 10 mg/mL in chloroform).
-
Ligand Solution Preparation: Prepare a solution of this compound in a mixture of dichloromethane and methanol (B129727) (e.g., 10:1 v/v) at a concentration of 5 mg/mL.
-
Ligand Exchange Reaction:
-
In a round-bottom flask, add the nanoparticle dispersion.
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the surface atoms of the nanoparticles should be optimized, but a starting point of 100:1 can be used.
-
Sonicate the mixture for 30-60 minutes to facilitate the ligand exchange process.[4]
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
-
Phase Transfer and Purification:
-
Add DI water to the reaction mixture and adjust the pH to ~8 with ammonium hydroxide to deprotonate the phosphonic acid and facilitate the transfer of the functionalized nanoparticles to the aqueous phase.
-
Shake the mixture vigorously and allow the phases to separate. The aqueous phase containing the hydrophilic nanoparticles should become colored.
-
Carefully collect the aqueous phase.
-
Purify the functionalized nanoparticles by repeated centrifugation and redispersion in PBS (pH 7.4). Centrifugation conditions will depend on the nanoparticle size and density (e.g., 10,000 x g for 30 minutes). Perform at least three washing cycles to remove excess unbound ligand.
-
-
Final Dispersion: After the final wash, resuspend the nanoparticle pellet in the desired biological buffer (e.g., PBS or cell culture medium) and store at 4°C.
Protocol 2: Characterization of this compound Functionalized Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.
-
Procedure:
-
Disperse the functionalized nanoparticles in DI water or PBS at a concentration of approximately 0.1 mg/mL.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution and aggregation state.
-
Measure the zeta potential to determine the surface charge of the nanoparticles. Successful functionalization should result in a shift to a more negative zeta potential due to the phosphonic acid groups.
-
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Instrumentation: FTIR Spectrometer.
-
Procedure:
-
Lyophilize the functionalized nanoparticles to obtain a dry powder.
-
Acquire the FTIR spectrum of the powder.
-
Compare the spectrum to that of the unfunctionalized nanoparticles and free this compound. Look for characteristic peaks of the P-O and C-O-C stretching vibrations from the ligand on the nanoparticle surface.
-
Protocol 3: In Vitro Stability Assessment in Biological Media
This protocol assesses the colloidal stability of the functionalized nanoparticles in simulated biological fluids.
Materials:
-
This compound functionalized nanoparticles.
-
Unfunctionalized (control) nanoparticles.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Dynamic Light Scattering (DLS) instrument.
-
UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Disperse the functionalized and unfunctionalized nanoparticles in PBS and DMEM with 10% FBS at a final concentration of 0.5 mg/mL.
-
-
Incubation: Incubate the nanoparticle dispersions at 37°C.
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 12, 24, and 48 hours), take an aliquot of each sample.
-
DLS Measurement: Measure the hydrodynamic diameter and PDI to monitor for any changes in particle size or aggregation.[1]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold), monitor changes in the surface plasmon resonance peak, as aggregation will cause a red-shift and broadening of the peak. For other nanoparticles, monitor the absorbance at a fixed wavelength to observe any sedimentation.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization and stability studies. The values are illustrative and based on trends observed for nanoparticles functionalized with similar short-chain PEG-phosphonic acids.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized (in organic solvent) | 10 ± 2 | < 0.2 | +15 ± 5 |
| Functionalized (in PBS) | 15 ± 3 | < 0.25 | -25 ± 5 |
Table 2: Colloidal Stability of Nanoparticles in Biological Media over 48 Hours at 37°C
| Nanoparticle Sample | Medium | Time (hours) | Hydrodynamic Diameter (nm) | PDI |
| Unfunctionalized | PBS | 0 | > 1000 (aggregated) | > 0.7 |
| 48 | > 1000 (aggregated) | > 0.7 | ||
| DMEM + 10% FBS | 0 | > 1000 (aggregated) | > 0.7 | |
| 48 | > 1000 (aggregated) | > 0.7 | ||
| Functionalized | PBS | 0 | 15 ± 3 | < 0.25 |
| 48 | 18 ± 4 | < 0.3 | ||
| DMEM + 10% FBS | 0 | 20 ± 5 | < 0.3 | |
| 48 | 25 ± 6 | < 0.35 |
Note: The slight increase in the hydrodynamic diameter of functionalized nanoparticles in serum-containing media is expected due to the formation of a minimal protein corona.
Visualizations
Caption: Workflow for nanoparticle functionalization and stability testing.
Caption: Rationale for using this compound for nanoparticle stabilization.
Conclusion
The use of this compound for the surface functionalization of nanoparticles is a promising strategy to enhance their stability in biological media. The strong phosphonic acid anchor combined with the hydrophilic PEG chain provides a robust coating that minimizes aggregation and protein adsorption. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively stabilize their nanoparticle systems for various biomedical applications. It is important to note that while the principles are well-established, optimization of the functionalization and purification steps for each specific nanoparticle system is recommended to achieve the best performance. Studies have also indicated that copolymers with multiple phosphonic acid anchoring points can provide even greater long-term stability.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of m-PEG3-phosphonic Acid in MRI Contrast Agent Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced Magnetic Resonance Imaging (MRI) contrast agents is pivotal for enhancing diagnostic accuracy and enabling molecular imaging. An ideal contrast agent should exhibit high relaxivity, excellent biocompatibility, prolonged blood circulation time, and specific targeting capabilities. The surface functionalization of nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a well-established strategy to achieve these properties. m-PEG3-phosphonic acid is a short-chain, methoxy-terminated PEG derivative equipped with a phosphonic acid headgroup. This molecule serves as a highly effective surface ligand for the development of nanoparticle-based MRI contrast agents, particularly those based on metal oxides like superparamagnetic iron oxide nanoparticles (SPIONs) and gadolinium oxide (Gd₂O₃) nanoparticles.
The phosphonic acid group provides a strong and stable anchor to the metal oxide surface through multidentate coordination, offering superior stability compared to carboxylate anchors, especially in physiological conditions.[1][2] The short PEG chain (n=3) imparts hydrophilicity, which is crucial for colloidal stability in aqueous media and for reducing non-specific protein adsorption, thereby preventing rapid clearance by the reticuloendothelial system (RES).[3] This "stealth" property prolongs the circulation half-life of the nanoparticles, making them suitable for applications such as MR angiography and targeted imaging.[3][4]
These application notes provide a comprehensive overview of the use of this compound in the development of MRI contrast agents, including detailed experimental protocols, quantitative data, and workflow visualizations.
Key Applications and Advantages
-
Surface Functionalization of Iron Oxide Nanoparticles (IONPs): this compound is used to coat IONPs, transforming them from hydrophobic nanoparticles, often synthesized in organic media, into highly stable, water-dispersible colloids suitable for intravenous administration. This surface modification is critical for their function as T₂ or T₁-T₂ dual-modal contrast agents.
-
Stabilization of Gadolinium-Based Nanoparticles: For T₁-weighted imaging, this compound can be used to stabilize gadolinium oxide or other gadolinium-based nanoparticles, enhancing their relaxivity and biocompatibility.
-
Improved Biocompatibility and Reduced Toxicity: The PEGylated surface minimizes opsonization and uptake by macrophages, leading to lower toxicity and improved safety profiles.[5]
-
Enhanced Pharmacokinetics: The hydrophilic PEG shell increases the hydrodynamic radius and prevents aggregation, leading to longer blood circulation times, which is essential for sustained imaging windows and effective targeting.[3][4]
-
Platform for Further Functionalization: While this compound itself is methoxy-terminated, related PEG-phosphonic acid linkers with terminal functional groups (e.g., -COOH, -NH₂) can be co-incorporated to enable the conjugation of targeting moieties such as antibodies, peptides, or small molecules for molecular imaging applications.
Quantitative Data Summary
The following tables summarize key quantitative data for MRI contrast agents functionalized with phosphonate-PEG ligands. While specific data for this compound is limited in the literature, the tables provide a comparative overview of how PEG chain length and the phosphonate (B1237965) anchor influence the properties of nanoparticle-based contrast agents.
Table 1: Physicochemical Properties of Phosphonate-PEG Functionalized Iron Oxide Nanoparticles (IONPs)
| Nanoparticle System | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PEG-BP-USPIOs | 5000 | ~18 | -1.24 | [6] |
| DP-PEG-IONPs (3.6 nm core) | 1000 | Not specified | Not specified | [7] |
| DP-PEG-IONPs (3.6 nm core) | 2000 | Not specified | Not specified | [7] |
| DP-PEG-IONPs (3.6 nm core) | 5000 | Not specified | Not specified | [7] |
| DP-PEG-IONPs (10.9 nm core) | 1000 | Not specified | Not specified | [7] |
| DP-PEG-IONPs (10.9 nm core) | 2000 | Not specified | Not specified | [7] |
| DP-PEG-IONPs (10.9 nm core) | 5000 | Not specified | Not specified | [7] |
BP: Bisphosphonate, USPIOs: Ultrasmall Superparamagnetic Iron Oxide Nanoparticles, DP-PEG: Diphosphonate-PEG
Table 2: Relaxivity Data for Phosphonate-PEG Functionalized Iron Oxide Nanoparticles (IONPs) at 3T
| Nanoparticle System | PEG Molecular Weight (Da) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Reference |
| PEG(5)-BP-USPIOs | 5000 | 9.5 | 28.2 | 2.97 | [3] |
| S-DP-PEG1k | 1000 | 7.3 ± 0.2 | 34.5 ± 0.4 | 4.73 | [7] |
| S-DP-PEG2k | 2000 | 7.4 ± 0.1 | 38.6 ± 0.5 | 5.22 | [7] |
| S-DP-PEG5k | 5000 | 7.5 ± 0.2 | 42.1 ± 0.6 | 5.61 | [7] |
| L-DP-PEG1k | 1000 | 1.8 ± 0.1 | 110.3 ± 1.5 | 61.28 | [7] |
| L-DP-PEG2k | 2000 | 1.9 ± 0.1 | 125.4 ± 2.1 | 66.00 | [7] |
| L-DP-PEG5k | 5000 | 2.0 ± 0.1 | 138.7 ± 2.5 | 69.35 | [7] |
S: Small IONPs (3.6 nm), L: Large IONPs (10.9 nm)
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic PEG-phosphonate ligand and its use in the surface functionalization of iron oxide nanoparticles. These can be adapted for this compound.
Protocol 1: Synthesis of (m-PEG-4-oxobutyl)phosphonic Acid
This protocol describes a general method for synthesizing a PEG-phosphonate ligand, which can be adapted for a PEG3 chain.
Materials:
-
m-PEG-OH (e.g., m-PEG3-OH)
-
4-(Diethoxyphosphoryl)butanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Bromotrimethylsilane (B50905) (TMSBr)
Procedure:
-
Esterification:
-
Dissolve m-PEG-OH (1 equivalent), 4-(diethoxyphosphoryl)butanoic acid (1.2 equivalents), and DMAP (0.01 equivalents) in anhydrous DCM.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to -20°C for 1 hour to precipitate the dicyclohexylurea byproduct.
-
Filter the mixture and wash the solid with cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude m-PEG-4-(diethoxyphosphoryl)butanoate.
-
-
Deprotection:
-
Dissolve the crude ester in anhydrous DCM.
-
Add bromotrimethylsilane (TMSBr) (3 equivalents) and stir the mixture at room temperature overnight under an inert atmosphere.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1 hour to hydrolyze the silyl (B83357) ester.
-
Remove the methanol under reduced pressure to yield the final product, m-PEG-4-oxobutyl)phosphonic acid.
-
Purify the product by column chromatography if necessary.[8]
-
Protocol 2: Surface Functionalization of Hydrophobic IONPs with this compound
This protocol describes the ligand exchange process to coat hydrophobic IONPs with the synthesized this compound.
Materials:
-
Hydrophobic IONPs (e.g., oleic acid-capped) dispersed in an organic solvent (e.g., chloroform (B151607) or toluene).
-
This compound.
-
Dichloromethane (DCM).
-
Methanol.
-
Ultrapure water or phosphate-buffered saline (PBS).
Procedure:
-
Ligand Exchange Reaction:
-
Disperse the hydrophobic IONPs in DCM via bath sonication for 10 minutes.
-
Prepare a solution of this compound in a mixture of DCM and methanol (e.g., 7:3 v/v). A molar excess of the PEG ligand relative to the estimated surface iron atoms is recommended.
-
Add the this compound solution to the IONP dispersion.
-
Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting. Repeat this cycle three times.
-
Allow the mixture to react overnight at room temperature with gentle stirring.[8]
-
-
Purification of PEGylated IONPs:
-
Concentrate the solution under reduced pressure.
-
Add hexane to precipitate the now hydrophilic, PEG-coated IONPs.
-
Collect the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles repeatedly with a mixture of hexane and ethanol (B145695) to remove excess oleic acid.
-
Finally, wash the nanoparticles with ultrapure water or PBS to remove any remaining unbound PEG ligand. This can be done using centrifugation and resuspension or through dialysis.
-
Resuspend the purified this compound functionalized IONPs in the desired aqueous buffer for storage and further characterization.
-
Protocol 3: Characterization of this compound Functionalized Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in an aqueous solution (e.g., water or PBS).
-
Determine the surface charge (zeta potential) using electrophoretic light scattering. Successful PEGylation should result in a near-neutral zeta potential.[3]
2. Confirmation of Surface Coating:
-
Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of PEG and phosphonate groups on the nanoparticle surface. Look for characteristic peaks of P-O and C-O-C stretching.
-
Thermogravimetric Analysis (TGA) can be used to quantify the amount of organic coating on the inorganic nanoparticle core.
3. Morphological and Crystalline Structure:
-
Use Transmission Electron Microscopy (TEM) to visualize the size and morphology of the nanoparticle cores.
-
X-ray Diffraction (XRD) can be used to confirm the crystalline structure of the nanoparticle core.
4. Relaxivity Measurement:
-
Prepare a series of dilutions of the functionalized nanoparticles in water or PBS with known iron or gadolinium concentrations.
-
Measure the longitudinal (T₁) and transverse (T₂) relaxation times of each sample using an MRI scanner or a relaxometer at a specific magnetic field strength (e.g., 1.5T or 3T).
-
Plot the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) as a function of the metal ion concentration.
-
The slopes of the linear fits will give the longitudinal (r₁) and transverse (r₂) relaxivities in units of mM⁻¹s⁻¹.[7]
Visualizations
Experimental Workflow for MRI Contrast Agent Development
Signaling Pathway: Mechanism of T₁ and T₂ Relaxation Enhancement
Logical Relationship: Advantages of Phosphonic Acid-PEG Coating
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 5. PEGylated Magnetic Nano-Assemblies as Contrast Agents for Effective T2-Weighted MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation of Protein-based MRI Contrast Agents Improves Relaxivities and Biocompatibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of Gold Nanoparticles with m-PEG3-Phosphonic Acid for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanobiotechnology, offering a versatile platform for a myriad of applications in diagnostics, therapeutics, and drug delivery.[1] Their unique optical and electronic properties, coupled with a large surface-area-to-volume ratio and biocompatibility, make them ideal candidates for the development of highly sensitive and selective biosensors.[2][3] The functionality of AuNPs is largely dictated by their surface chemistry. Surface functionalization with ligands, such as polyethylene (B3416737) glycol (PEG), is crucial for enhancing colloidal stability, reducing non-specific protein adsorption, and improving in vivo circulation times.
This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with m-PEG3-phosphonic acid. This specific functionalization offers a unique combination of features: the PEG linker provides hydrophilicity and biocompatibility, while the terminal phosphonic acid group can serve as a versatile anchor for sensing applications, particularly for metal ions and molecules with an affinity for phosphate (B84403) groups. The primary sensing mechanism discussed is colorimetric detection, which relies on the change in the localized surface plasmon resonance (LSPR) of the AuNPs upon aggregation or disaggregation.[2][4][5]
Principle of Sensing
The sensing principle is based on the distance-dependent optical properties of AuNPs. Well-dispersed AuNPs have a characteristic ruby-red color due to their surface plasmon resonance.[5] When the AuNPs aggregate, their plasmon resonances couple, resulting in a red-shift in the absorption spectrum and a visible color change to blue or purple.[4][5] The functionalization of AuNPs with this compound can be leveraged to create a sensor in several ways:
-
Analyte-Induced Aggregation: The phosphonic acid groups on the surface of different AuNPs can coordinate with a target analyte (e.g., a divalent metal ion), causing the nanoparticles to aggregate and the solution to change color.
-
Competitive Binding-Induced Disaggregation: The AuNPs can be pre-aggregated with a linker molecule that binds to the phosphonic acid groups. The introduction of an analyte with a higher affinity for the linker or the phosphonic acid will disrupt the aggregates, leading to a color change from blue back to red.
Experimental Protocols
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[6]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
-
Stirring hotplate
-
Magnetic stir bar
Procedure:
-
In a clean Erlenmeyer flask, bring 50 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.
-
Rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.[6]
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized citrate-capped AuNPs should be stored at 4°C until further use.
Part 2: Functionalization of AuNPs with this compound
This protocol describes a ligand exchange reaction to replace the citrate capping agent with this compound.
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound (HO-(CH₂CH₂O)₃-PO(OH)₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound in ultrapure water. The final concentration will depend on the desired surface coverage, but a 1 mM solution is a good starting point.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the phosphonic acid ligand is typically used. A 1:1000 ratio of AuNPs to ligand molecules is a reasonable starting point for optimization.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 24-48 hours to allow for the ligand exchange to occur. Note that phosphonic acid binding to gold may be weaker than thiol binding, so a longer incubation time is recommended.
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Characterization of Functionalized AuNPs
Successful functionalization should be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.
| Parameter | Citrate-Capped AuNPs | This compound AuNPs | Characterization Technique |
| LSPR λmax | ~520 nm | Slight red-shift (e.g., 522-525 nm) | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | Smaller | Larger due to PEG layer | Dynamic Light Scattering (DLS) |
| Zeta Potential | Highly negative (~ -30 to -50 mV) | Less negative due to PEG shielding | Zeta Potential Measurement |
| Surface Chemistry | Citrate peaks | Phosphonic acid and PEG peaks | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Morphology | Monodisperse spheres | Monodisperse spheres | Transmission Electron Microscopy (TEM) |
Sensing Application Protocol (Example: Detection of Divalent Cations)
This protocol provides a general framework for using this compound functionalized AuNPs for the colorimetric detection of divalent cations (e.g., Ca²⁺, Mg²⁺).
Materials:
-
This compound functionalized AuNPs in ultrapure water
-
Stock solutions of the target divalent cation of known concentrations
-
96-well microplate
-
UV-Vis spectrophotometer or a plate reader
Procedure:
-
Dispense a fixed volume of the functionalized AuNP solution into the wells of a 96-well plate.
-
Add varying concentrations of the divalent cation solution to the wells. Include a negative control with no cation.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Observe any color changes in the wells.
-
Measure the UV-Vis absorption spectra of the solutions in each well from 400 nm to 800 nm.
-
Plot the ratio of the absorbance at a longer wavelength (e.g., 650 nm) to the absorbance at the LSPR peak (~525 nm) against the concentration of the divalent cation to generate a calibration curve.
Quantitative Data Summary
The following table presents hypothetical yet expected data for the characterization and sensing performance of this compound functionalized AuNPs. Researchers should generate their own data for their specific system.
| Parameter | Value | Notes |
| AuNP Core Diameter | 15 ± 2 nm | Determined by TEM |
| Hydrodynamic Diameter (Citrate) | 20 ± 3 nm | Determined by DLS |
| Hydrodynamic Diameter (m-PEG3-PA) | 30 ± 4 nm | Determined by DLS |
| Zeta Potential (Citrate) | -45 ± 5 mV | Indicates high stability |
| Zeta Potential (m-PEG3-PA) | -25 ± 5 mV | Increased stability from PEG |
| Analyte | Divalent Cation (e.g., Ca²⁺) | Hypothetical example |
| Limit of Detection (LOD) | 1-10 µM | To be determined experimentally |
| Dynamic Range | 10-100 µM | To be determined experimentally |
| Response Time | < 15 minutes | Time to color change stabilization |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized gold nanoparticles for sensing of pesticides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticles in Chemical and Biological Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticle-Based Colorimetric Sensors: Properties and Application in Detection of Heavy Metals and Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with m-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of m-PEG3-phosphonic acid derivatives in bioconjugation. The primary and most reliable method for conjugating this compound to proteins and other amine-containing biomolecules is through the use of a heterobifunctional linker, specifically an N-hydroxysuccinimide (NHS) ester derivative of this compound. Direct coupling of the phosphonic acid moiety to amines of biomolecules in aqueous conditions is not a standard or recommended procedure due to challenging reaction conditions and potential instability of the resulting phosphoramidate (B1195095) bond.
The protocols outlined below focus on the use of This compound NHS ester for the covalent modification of proteins. This approach allows for the introduction of a phosphonic acid group onto a biomolecule, which can then be used for applications such as immobilization on metal oxide surfaces or as a stable bioisostere for phosphate (B84403) groups.
Application 1: Surface Immobilization of Proteins on Metal Oxide Nanoparticles
A key application of this compound bioconjugates is the stable anchoring of proteins to metal oxide surfaces, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄) nanoparticles. The phosphonic acid group forms a strong, stable bond with these surfaces. The PEG linker provides a hydrophilic spacer, which can improve the biocompatibility of the nanoparticles and reduce non-specific protein adsorption.
Application 2: Development of PROTACs and Targeted Therapeutics
This compound can be incorporated as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] While the synthesis of PROTACs is typically performed in organic solvents, the principles of linking different moieties apply.
Quantitative Data Summary
The following tables provide recommended parameters for the bioconjugation of proteins with this compound NHS ester and subsequent immobilization. These are starting points for optimization.
Table 1: Recommended Reaction Conditions for Protein Conjugation with this compound NHS Ester
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Optimization is required to achieve the desired degree of labeling. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffers are essential to prevent quenching of the NHS ester. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours or 4°C overnight. |
| Reaction Time | 1-4 hours at RT, or 4-16 hours at 4°C | Monitor reaction progress if possible. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction. |
Table 2: Typical Parameters for Immobilization of Phosphonic Acid-PEG-Protein Conjugate onto TiO₂ Nanoparticles
| Parameter | Recommended Value | Notes |
| Nanoparticle Concentration | 1-5 mg/mL in aqueous buffer | Ensure nanoparticles are well-dispersed. |
| Conjugate Concentration | 0.1-1 mg/mL | The optimal concentration depends on the nanoparticle surface area. |
| Incubation Buffer | Water or a low ionic strength buffer, pH 4-7 | The binding of phosphonic acid is favored under slightly acidic to neutral pH. |
| Incubation Time | 2-24 hours | Longer incubation times can lead to denser surface coverage. |
| Incubation Temperature | Room Temperature (20-25°C) | Gentle mixing is recommended. |
| Washing Steps | 3-5 washes with buffer | To remove unbound conjugate. |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to a Protein
This protocol describes the covalent attachment of the this compound linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the protein solution. For initial experiments, a 20-fold molar excess is recommended.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by purifying the protein conjugate using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a suitable chromophore.
Protocol 2: Immobilization of the Protein-PEG-Phosphonic Acid Conjugate onto Titanium Dioxide (TiO₂) Nanoparticles
This protocol describes the anchoring of the purified protein-PEG-phosphonic acid conjugate to the surface of TiO₂ nanoparticles.
Materials:
-
Purified Protein-PEG-Phosphonic Acid Conjugate
-
Titanium Dioxide (TiO₂) Nanoparticles
-
Immobilization Buffer: Deionized water or 10 mM MES buffer, pH 6.0
-
Washing Buffer: Immobilization Buffer with 0.05% Tween-20
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Immobilization Buffer
Procedure:
-
Nanoparticle Preparation: Disperse the TiO₂ nanoparticles in the Immobilization Buffer to a final concentration of 1-5 mg/mL. Sonicate the suspension to ensure it is well-dispersated.
-
Immobilization:
-
Add the purified protein-PEG-phosphonic acid conjugate to the nanoparticle suspension. The optimal ratio of conjugate to nanoparticles should be determined empirically.
-
Incubate the mixture for 2-24 hours at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant and resuspend the nanoparticles in Washing Buffer.
-
Repeat the washing step 3-5 times to remove any non-specifically bound protein.
-
-
Blocking (Optional): To minimize non-specific binding in subsequent applications, incubate the functionalized nanoparticles in Blocking Buffer for 1 hour at room temperature.
-
Final Wash: Wash the nanoparticles one final time with the Immobilization Buffer to remove excess BSA.
-
Storage: Resuspend the protein-functionalized nanoparticles in a suitable storage buffer, often containing a preservative, and store at 4°C.
Visualizations
Caption: Workflow for conjugating this compound NHS ester to a protein.
Caption: Workflow for immobilizing a protein-PEG-phosphonate conjugate onto nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG3-Phosphonic Acid Surface Coating
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for m-PEG3-phosphonic acid surface coatings. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for surface coating?
A1: this compound is a molecule featuring a methoxy-tri(ethylene glycol) (m-PEG3) chain and a phosphonic acid headgroup. The phosphonic acid group has a strong affinity for and forms stable bonds with various metal oxide surfaces, such as iron oxide, titanium dioxide, and aluminum oxide. The short, hydrophilic m-PEG3 chain provides a "stealth" layer that can improve the biocompatibility of coated materials, reduce non-specific protein adsorption, and enhance colloidal stability in biological media.
Q2: What are the key factors influencing the quality of an this compound coating?
A2: The formation of a high-quality self-assembled monolayer (SAM) is influenced by several experimental parameters. These include the choice of solvent, the concentration of the this compound solution, the reaction time, and the temperature. The cleanliness and nature of the substrate surface are also critical for achieving a uniform and stable coating.
Q3: How does the solvent choice affect the coating process?
A3: The solvent plays a crucial role in dissolving the this compound and in mediating its interaction with the substrate surface. The polarity of the solvent can significantly impact the quality of the resulting monolayer. For some metal oxide surfaces, like zinc oxide, less polar solvents such as toluene (B28343) or tert-butyl alcohol are preferred to prevent the formation of undesired byproducts.[1][2] For other applications, a mixture of solvents, such as dichloromethane (B109758) and methanol (B129727), may be used to ensure both solubility of the phosphonic acid and proper interaction with the surface.
Q4: What is the typical concentration range for the this compound solution?
A4: The optimal concentration can vary depending on the substrate and the desired coating density. Generally, concentrations in the millimolar (mM) range are used. For nanoparticle coatings, the concentration is often expressed relative to the amount of the material being coated (e.g., mmol of PEG-phosphonic acid per gram of iron). It is crucial to optimize this parameter, as excessively high concentrations can lead to the formation of multilayers, while concentrations that are too low may result in incomplete surface coverage.
Q5: How long should the coating reaction be carried out?
A5: The time required to form a complete monolayer can range from minutes to several hours. The reaction kinetics can be influenced by the concentration of the phosphonic acid, the temperature, and the solvent system. Monitoring the surface properties, such as contact angle or hydrodynamic size of nanoparticles, over time can help determine the optimal reaction duration. For some systems, leaving the reaction to proceed overnight at room temperature is a common practice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor surface coating / Incomplete monolayer | - Insufficient reaction time or temperature.- Low concentration of this compound.- Contaminated substrate surface.- Inappropriate solvent. | - Increase reaction time or temperature (e.g., gentle heating to 40-60°C).- Increase the concentration of the this compound solution.- Ensure the substrate is thoroughly cleaned (e.g., with piranha solution, plasma cleaning, or sonication in appropriate solvents) to remove organic residues and expose surface hydroxyl groups.- Experiment with solvents of different polarities. For metal oxides prone to dissolution, consider less polar solvents. |
| Aggregated nanoparticles after coating | - Incomplete surface coverage leading to hydrophobic patches.- Suboptimal PEG density.- Inappropriate solvent for the nanoparticles during or after coating. | - Optimize the concentration of this compound and reaction time to ensure complete surface coverage.- Ensure the final coated nanoparticles are well-dispersed in a suitable solvent (e.g., water or a buffer of appropriate pH). Sonication can aid in redispersion.- For initially hydrophobic nanoparticles, the ligand exchange process needs to be efficient to ensure a hydrophilic surface. |
| High polydispersity of coated nanoparticles | - Formation of multilayers.- Inconsistent coating from particle to particle.- Presence of uncoated or partially coated nanoparticles. | - Reduce the concentration of the this compound solution.- Ensure vigorous and consistent stirring or sonication during the coating process.- Optimize purification steps (e.g., centrifugation and washing) to remove excess phosphonic acid and smaller aggregates. |
| Poor stability of the coating in aqueous solutions | - Weak binding of the phosphonic acid to the surface.- Degradation of the monolayer over time. | - Ensure the substrate surface is appropriately hydroxylated to facilitate strong phosphonate (B1237965) binding.- For certain substrates like titanium, a pre-treatment with zirconium ions has been shown to enhance the stability of phosphonate monolayers.[3]- Consider using multi-phosphonic acid terminated PEGs for applications requiring very high long-term stability.[4] |
| Formation of byproducts on the surface | - Reaction of the solvent with the metal oxide substrate. | - This is particularly noted with polar solvents like methanol on surfaces such as ZnO, leading to the formation of layered metal-phosphonate compounds.[1][2]- Switch to a less polar solvent (e.g., toluene or tert-butyl alcohol) to minimize substrate dissociation.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for phosphonic acid surface coatings. While specific data for this compound is limited, the provided data for short-chain and other PEG-phosphonic acids offer valuable guidance.
Table 1: Reaction Conditions for PEG-Phosphonic Acid Coating on Iron Oxide Nanoparticles (IONPs)
| Parameter | Value | Substrate/Coating | Reference |
| Concentration | 0.1 - 0.8 mmol PEG per g Fe | EMG1200 (hydrophobic IONPs) with (PEG-4-oxobutyl)phosphonic acid (PEG 500) | [1] |
| Concentration | 0.1 - 0.8 mmol PEG per g Fe | EMG308 (hydrophilic IONPs) with (PEG-4-oxobutyl)phosphonic acid (PEG 500) | [5] |
| Optimal Concentration for Stability | 0.8 mmol PEG 5000 per g Fe | EMG1200 with (PEG-4-oxobutyl)phosphonic acid (PEG 5000) | [1] |
| Reaction Time | Overnight | EMG1200 and EMG308 IONPs | [5] |
| Temperature | Room Temperature | EMG1200 and EMG308 IONPs | [5] |
| Solvent (for hydrophobic IONPs) | Dichloromethane and Methanol | EMG1200 IONPs | [5] |
| Solvent (for hydrophilic IONPs) | Distilled Water and Methanol | EMG308 IONPs | [5] |
Table 2: Influence of PEG-Phosphonic Acid Coating on Nanoparticle Properties
| Property | Value | Nanoparticle System | Reference |
| PEG Density for High Stability | 0.2 - 0.5 chains/nm² | Metal oxide nanoparticles with multi-phosphonic acid PEG copolymers | [6] |
| Hydrodynamic Diameter (Initial) | ~40 nm | EMG308 IONPs | [1] |
| Hydrodynamic Diameter (After Coating) | ~40-53 nm | EMG308 coated with 0.2-0.4 mmol PEG (500, 2000, 5000) per g Fe | [1] |
| Hydrodynamic Diameter (Initial) | Aggregated in water | EMG1200 IONPs | [1] |
| Hydrodynamic Diameter (After Coating) | < 100 nm (at 0.8 mmol PEG/g Fe) | EMG1200 coated with PEG (500, 2000, 5000) | [1] |
| Layer Thickness | ~10 nm | Metal oxide nanoparticles with multi-phosphonic acid PEG copolymers | [7] |
Experimental Protocols
Protocol 1: Ligand Exchange for Coating Hydrophobic Iron Oxide Nanoparticles with this compound (Adapted from[5])
-
Preparation of Nanoparticle Suspension: Disperse 30 mg of hydrophobic iron oxide nanoparticles in 1 mL of dichloromethane (CH₂Cl₂). Bath sonicate for 10 minutes to ensure a homogenous suspension.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a mixture of CH₂Cl₂ and methanol (e.g., 7:3 v/v). The concentration should be calculated to achieve the desired final ratio of mmol of this compound per gram of iron (refer to Table 1 for guidance, starting with a mid-range value like 0.4 mmol/g Fe).
-
Reaction: Add the calculated volume of the this compound solution to the nanoparticle suspension.
-
Incubation: Sonicate the reaction mixture for 1 hour, followed by 1 hour without sonication. Repeat this cycle three times. Then, leave the mixture to react overnight at room temperature with gentle stirring.
-
Purification:
-
Pellet the coated nanoparticles by centrifugation.
-
Remove the supernatant containing excess unbound this compound and the original hydrophobic ligands.
-
Redisperse the nanoparticle pellet in a suitable solvent (e.g., ethanol (B145695) or water) and repeat the centrifugation and redispersion steps two more times to ensure complete removal of impurities.
-
-
Final Dispersion: Disperse the final purified nanoparticles in the desired aqueous buffer for characterization and application.
Protocol 2: Self-Assembled Monolayer (SAM) Formation on a Planar Metal Oxide Surface
-
Substrate Preparation:
-
Clean the metal oxide substrate (e.g., TiO₂, Al₂O₃) by sonicating sequentially in acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to remove any remaining organic contaminants and to generate surface hydroxyl groups, which are crucial for phosphonic acid binding.
-
-
Preparation of Coating Solution: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Immersion: Immerse the cleaned and activated substrate in the this compound solution. The immersion time can range from 1 to 24 hours. The process is typically carried out at room temperature.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any non-covalently bound molecules. Sonication in the fresh solvent for a short period (1-2 minutes) can help in removing physisorbed multilayers.
-
Drying: Dry the coated substrate under a stream of nitrogen.
-
Optional Annealing: For some systems, a gentle thermal annealing step (e.g., 100-120°C for 1-2 hours) can improve the ordering and stability of the SAM.
Visualizations
Caption: Experimental workflow for this compound surface coating.
Caption: Logical relationships at the material-biology interface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Open Access) Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media (2019) | V. Baldim | 16 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
troubleshooting common issues in PROTAC linker conjugation reactions
Welcome to the PROTAC Linker Conjugation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during PROTAC linker conjugation reactions in a question-and-answer format.
Amide Bond Formation
Q1: My amide coupling reaction yield is low or has failed completely. What are the common causes and how can I troubleshoot it?
Low yields in amide coupling reactions are a frequent challenge in PROTAC synthesis. The issue can often be traced back to several key factors related to reagents, reaction conditions, and the nature of the substrates themselves.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and have been stored under anhydrous conditions. Older reagents can degrade, leading to inefficient activation of the carboxylic acid.
-
Solvents: Use anhydrous solvents. Trace amounts of water can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid and reducing your yield.[1][2]
-
Bases: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Ensure it is pure and dry.
-
-
Reaction Conditions:
-
Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. However, be mindful of potential side reactions at higher temperatures.
-
Solvent Choice: Ensure all reactants are fully soluble in the chosen solvent. If solubility is an issue in common solvents like dichloromethane (B109758) (DCM), consider switching to more polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][3]
-
Order of Addition: For many coupling reagents like HATU, pre-activation of the carboxylic acid is crucial.[1][4] This involves mixing the carboxylic acid, coupling reagent, and base for a period (e.g., 15-30 minutes) before adding the amine. This minimizes side reactions where the amine might react with the coupling reagent.[1][5]
-
-
Substrate-Specific Issues:
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more powerful coupling reagent.
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines can be challenging to acylate. In such cases, converting the carboxylic acid to a more reactive species like an acid chloride might be necessary.
-
dot
References
strategies to improve the yield of m-PEG3-phosphonic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG3-phosphonic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by hydrolysis to the final phosphonic acid.
Issue 1: Low Yield in the Michaelis-Arbuzov Reaction Step
Symptom: The yield of diethyl m-PEG3-phosphonate is significantly lower than expected after the reaction of m-PEG3-halide (or tosylate) with triethyl phosphite (B83602).
Possible Causes:
-
Incomplete conversion of the starting material: The reaction may not have gone to completion.
-
Side reactions: The formation of byproducts can reduce the yield of the desired phosphonate ester. A common side reaction is the elimination of the halide/tosylate to form an alkene, especially with secondary halides.
-
Reactivity of the leaving group: The choice of leaving group on the m-PEG3 moiety is crucial. The reactivity order for halides is generally I > Br > Cl.[1] Tosylates are also excellent leaving groups.[2][3]
-
High reaction temperature: While heat is often required, excessive temperatures can lead to decomposition or side reactions.[4]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal reaction time. If the reaction is sluggish, gradually increase the temperature, but be mindful of potential side reactions.[4]
-
Select a More Reactive Leaving Group: If using m-PEG3-chloride, consider converting the starting m-PEG3-OH to m-PEG3-bromide or m-PEG3-iodide to increase the reaction rate.[1]
-
Use Excess Triethyl Phosphite: Using a slight excess of triethyl phosphite can help drive the reaction to completion.
-
Consider a Catalyst: For less reactive halides, the addition of a catalyst like sodium iodide (if starting with a chloride or bromide) can improve the reaction rate through in-situ Finkelstein reaction.
Issue 2: Incomplete Hydrolysis of Diethyl m-PEG3-phosphonate
Symptom: The final product contains a mixture of this compound, the monoethyl phosphonate intermediate, and unreacted diethyl m-PEG3-phosphonate, as observed by ³¹P NMR.
Possible Causes:
-
Insufficient reaction time: The hydrolysis of phosphonate esters can be slow.[5]
-
Inadequate acid concentration: The concentration of the acid catalyst (e.g., HCl) may be too low for complete hydrolysis.[5]
-
Low reaction temperature: The hydrolysis reaction is typically performed at reflux to ensure a sufficient rate.
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reflux time and monitor the reaction progress by ³¹P NMR until the starting material and monoester signals are no longer observed.
-
Use Concentrated Acid: Employing concentrated hydrochloric acid (e.g., 6 M to 12 M) is a common and effective method for phosphonate ester hydrolysis.[5][6]
-
Ensure Adequate Reflux: Maintain a steady reflux temperature throughout the reaction.
-
Consider the McKenna Reaction: As a milder alternative to acidic hydrolysis, the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis, can be highly effective for dealkylating phosphonate esters.[7][8][9] This method is often faster and can be performed at lower temperatures, sometimes even at room temperature.[7] Microwave-assisted McKenna reactions have been shown to dramatically accelerate the process.[8]
Issue 3: Difficulty in Purifying the Final this compound
Symptom: The isolated this compound is a sticky, hygroscopic solid or oil that is difficult to handle and purify.
Possible Causes:
-
High polarity: Phosphonic acids are highly polar, making them challenging to purify by standard silica (B1680970) gel chromatography.
-
Hygroscopic nature: The presence of the phosphonic acid group makes the molecule prone to absorbing atmospheric moisture.[6]
-
Residual solvent: Trapped solvent molecules can contribute to the sticky nature of the product.
Troubleshooting Steps:
-
Purify the Precursor: The most effective strategy is often to purify the less polar diethyl m-PEG3-phosphonate precursor by silica gel chromatography before the final hydrolysis step. This can yield the final phosphonic acid in high purity without requiring extensive purification.
-
Ion-Exchange Chromatography: For the purification of the final phosphonic acid, ion-exchange chromatography is a suitable technique.[10][11][12][13][14] Anion exchange resins can effectively separate the negatively charged phosphonic acid from neutral or less charged impurities.
-
Lyophilization: To obtain a solid product and remove residual water, lyophilization (freeze-drying) can be employed.
-
Azeotropic Removal of Water: To remove trace amounts of water, azeotropic distillation with a solvent like toluene (B28343) can be performed before final drying under high vacuum.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves three main steps:
-
Activation of the hydroxyl group: The terminal hydroxyl group of m-PEG3-OH is converted to a good leaving group, such as a halide (bromide or chloride) or a tosylate.
-
Michaelis-Arbuzov reaction: The resulting m-PEG3-halide or m-PEG3-tosylate is reacted with a trialkyl phosphite (commonly triethyl phosphite) to form the corresponding dialkyl m-PEG3-phosphonate.[4][15]
-
Hydrolysis: The dialkyl m-PEG3-phosphonate is hydrolyzed under acidic conditions (e.g., with concentrated HCl) or dealkylated using the McKenna reaction (TMSBr) to yield the final this compound.[5][7]
Q2: How can I monitor the progress of the reactions?
A2: ³¹P NMR spectroscopy is an excellent tool for monitoring the progress of both the Michaelis-Arbuzov reaction and the hydrolysis step.[7][16] In the Michaelis-Arbuzov reaction, you will observe the disappearance of the triethyl phosphite signal and the appearance of the diethyl m-PEG3-phosphonate signal. During hydrolysis, the signal for the diethyl phosphonate will shift as it is converted first to the monoethyl intermediate and then to the final phosphonic acid. The exchange of each alkyl group for a trimethylsilyl (B98337) group in the McKenna reaction results in an upfield shift of approximately 8-10 ppm in the ³¹P NMR spectrum.[7]
Q3: What are the expected ³¹P NMR chemical shifts for the key phosphorus-containing species?
A3: While the exact chemical shifts can vary depending on the solvent and other conditions, typical ranges are:
-
Triethyl phosphite: ~ +139 ppm
-
Diethyl m-PEG3-phosphonate: ~ +25 to +30 ppm
-
This compound: ~ +15 to +25 ppm (pH-dependent) The chemical shifts of phosphonic acids are known to be sensitive to pH.[16]
Q4: Are there any common impurities I should be aware of?
A4: Yes, common impurities can include:
-
Unreacted starting materials: m-PEG3-OH, m-PEG3-halide/tosylate, or triethyl phosphite.
-
Byproducts from the Michaelis-Arbuzov reaction: Depending on the reaction conditions, side products can form.
-
Partially hydrolyzed intermediates: Monoethyl m-PEG3-phosphonate from incomplete hydrolysis.
-
Phosphoric acid: If any P-C bond cleavage occurs during hydrolysis, though this is less common for alkyl phosphonates.
Quantitative Data Summary
| Parameter | Step 1: Tosylation of PEG-OH[17] | Step 2: Michaelis-Arbuzov Reaction (General)[1] | Step 3: Acidic Hydrolysis (General)[18] | Step 3: McKenna Reaction (General)[7] |
| Starting Material | PEG-diol | Alkyl Halide | Dialkyl Phosphonate | Dialkyl Phosphonate |
| Reagents | p-Toluenesulfonyl chloride, Ag₂O, KI | Triethyl phosphite | Concentrated HCl | Bromotrimethylsilane (BTMS) |
| Solvent | Dichloromethane (B109758) | Neat or high-boiling solvent | Water | Dichloromethane or Acetonitrile (B52724) |
| Temperature | Room Temperature | 120-160 °C | Reflux | Room Temperature to Reflux |
| Reaction Time | 24 hours | 1-24 hours | 1-12 hours | 1-72 hours |
| Typical Yield | 71-76% (monofunctionalization) | Varies (generally good) | Good to excellent | Good to excellent |
Note: The data presented is based on general procedures for similar compounds and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Diethyl m-PEG3-phosphonate via Michaelis-Arbuzov Reaction
Step 1a: Synthesis of m-PEG3-bromide from m-PEG3-OH
-
To a solution of m-PEG3-OH (1 equivalent) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (B44618) (1.2 equivalents).
-
Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude m-PEG3-bromide by flash column chromatography on silica gel.
Step 1b: Michaelis-Arbuzov Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine m-PEG3-bromide (1 equivalent) and triethyl phosphite (1.5 - 2 equivalents).
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The resulting crude diethyl m-PEG3-phosphonate can be purified by flash column chromatography on silica gel or used directly in the next step.
Protocol 2: Synthesis of this compound via Acidic Hydrolysis
-
To the crude or purified diethyl m-PEG3-phosphonate (1 equivalent), add a 6 M to 12 M solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.
-
Monitor the reaction by ³¹P NMR until the signals for the starting phosphonate ester and the monoester intermediate have disappeared.
-
Cool the reaction mixture to room temperature and remove the water and excess HCl under reduced pressure.
-
To remove residual water, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat this step if necessary.
-
Dry the resulting this compound under high vacuum.
Protocol 3: Synthesis of this compound via McKenna Reaction
-
Dissolve diethyl m-PEG3-phosphonate (1 equivalent) in anhydrous dichloromethane or acetonitrile under an inert atmosphere.
-
Add bromotrimethylsilane (BTMS) (2.2 - 3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if it proceeds slowly. Monitor by ³¹P NMR.
-
After complete conversion to the bis(trimethylsilyl) ester, remove the solvent and excess BTMS under reduced pressure.
-
Carefully add methanol (B129727) to the residue to hydrolyze the silyl (B83357) esters.
-
Evaporate the methanol to yield the crude this compound.
-
Dry the product under high vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing reaction yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ymc.co.jp [ymc.co.jp]
- 12. rhodes2024.uest.gr [rhodes2024.uest.gr]
- 13. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Arbuzov Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH and ionic strength on m-PEG3-phosphonic acid binding to surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-phosphonic acid for surface modification.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the experimental conditions for this compound binding.
Q1: How does pH affect the binding of this compound to metal oxide surfaces?
A1: The pH of the solution plays a critical role in the binding of this compound to metal oxide surfaces by influencing the protonation state of both the phosphonic acid headgroup and the surface hydroxyl groups.[1][2][3]
-
At low pH (acidic conditions): The phosphonic acid is partially or fully protonated (R-PO(OH)₂ or R-PO₂(OH)⁻). Metal oxide surfaces are typically positively charged due to the protonation of surface hydroxyl groups (M-OH₂⁺). This can lead to electrostatic attraction and the formation of inner-sphere complexes.[2]
-
Near the pKa of the phosphonic acid: A mixture of protonated and deprotonated species exists, allowing for various binding modes.
-
At high pH (alkaline conditions): The phosphonic acid is deprotonated (R-PO₃²⁻), and the metal oxide surface is typically negatively charged (M-O⁻). Electrostatic repulsion can hinder adsorption, potentially leading to lower surface coverage.
Q2: What is the impact of ionic strength on the binding process?
A2: Ionic strength of the solution can influence the electrostatic interactions between the this compound and the surface.
-
At low ionic strength: Electrostatic interactions (both attractive and repulsive) are more long-range. This means that at a pH where both the molecule and the surface are similarly charged, binding can be significantly inhibited.
-
At high ionic strength: The increased concentration of ions in the solution screens the surface charges and the charge on the phosphonic acid headgroup. This "charge screening" effect can reduce electrostatic repulsion, potentially allowing for higher surface coverage even under pH conditions that would otherwise be unfavorable. However, very high ionic strengths can also lead to aggregation of nanoparticles, if they are being used as the substrate.[4]
Q3: What is the expected binding mechanism of this compound to surfaces like titanium dioxide (TiO₂) or iron oxide?
A3: The primary binding mechanism involves the formation of strong, covalent bonds between the phosphonic acid headgroup and the metal atoms on the oxide surface. This typically occurs through a condensation reaction with surface hydroxyl groups, forming M-O-P bonds.[5][6] The phosphonic acid can bind in different modes:
-
Monodentate: One oxygen atom of the phosphonic acid binds to the surface.
-
Bidentate: Two oxygen atoms of the phosphonic acid bind to the surface.
-
Tridentate: All three oxygen atoms of the phosphonic acid bind to the surface.
The exact binding mode can depend on factors like the specific substrate, surface crystallography, and the experimental conditions (pH, temperature).[5][7]
Q4: Can I reuse a substrate after a binding experiment with this compound?
A4: Due to the strong covalent nature of the phosphonate (B1237965) bond to many metal oxide surfaces, complete removal of the monolayer without damaging the underlying substrate is challenging. While some studies have investigated the stability and desorption of phosphonic acid monolayers, complete regeneration of the surface for reuse is often not feasible or may lead to inconsistent results in subsequent experiments.[8] For applications requiring pristine surfaces for each experiment, using a new substrate is recommended.
Troubleshooting Guides
Practical solutions for common problems encountered during this compound binding experiments.
Issue 1: Inconsistent or Low Surface Coverage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the binding solution. | Verify the pH of your this compound solution. For many metal oxides like TiO₂, a slightly acidic to neutral pH is often optimal for binding. Prepare fresh buffers and calibrate your pH meter regularly. |
| Inadequate surface cleaning and preparation. | Ensure the substrate is thoroughly cleaned to remove organic contaminants and expose the native oxide layer. Common cleaning procedures involve sonication in solvents like ethanol (B145695) and isopropanol, followed by UV/Ozone treatment or piranha solution (use with extreme caution). |
| Sub-optimal ionic strength. | If working at a pH where electrostatic repulsion is expected, try increasing the ionic strength of the binding solution (e.g., by adding NaCl) to screen surface charges. Start with a low concentration (e.g., 10 mM) and incrementally increase it. |
| Degradation of this compound. | Store the this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. Prepare fresh solutions for each experiment. |
| Insufficient reaction time. | Allow sufficient time for the self-assembled monolayer (SAM) to form. While initial adsorption can be rapid, achieving a well-ordered, high-density monolayer can take several hours. |
Issue 2: Poor Stability of the Coated Surface in Aqueous Solutions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Weakly bound or physisorbed molecules. | After the initial binding step, thoroughly rinse the surface with a suitable solvent (e.g., the solvent used for deposition, followed by deionized water) to remove any non-covalently bound molecules. Gentle sonication during rinsing can be effective. |
| Hydrolysis of the M-O-P bond. | While generally stable, the phosphonate bond can be susceptible to hydrolysis under harsh pH conditions (very high or very low pH). Ensure the pH of the working buffer is within a stable range for your specific substrate.[8] |
| Incomplete monolayer formation. | A poorly formed monolayer with defects can be less stable. Optimize the binding conditions (pH, ionic strength, concentration, time) to ensure the formation of a dense and well-ordered SAM. |
Data Presentation
The following table summarizes the expected qualitative effects of pH and ionic strength on the binding of this compound to a typical metal oxide surface like TiO₂. Quantitative data can vary significantly based on the specific substrate, temperature, and other experimental parameters.
| pH Range | Ionic Strength | Expected Binding Efficiency | Predominant Interactions |
| Acidic (pH < 4) | Low | Moderate to High | Electrostatic attraction (protonated surface, partially protonated acid), covalent bonding. |
| High | High | Reduced electrostatic repulsion, covalent bonding. | |
| Near Neutral (pH 6-8) | Low | High | Optimal balance of surface activation and phosphonate deprotonation for covalent bonding. |
| High | High | Charge screening maintains favorable conditions for covalent bonding. | |
| Alkaline (pH > 9) | Low | Low to Moderate | Electrostatic repulsion (deprotonated surface and acid) hinders binding. |
| High | Moderate | Charge screening reduces electrostatic repulsion, allowing for some covalent bond formation. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the binding of this compound.
Protocol 1: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol allows for the in-situ analysis of the binding of this compound to a surface.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., ZnSe or Ge) is clean.
-
Collect a background spectrum of the clean, dry crystal.
-
Collect a background spectrum of the crystal with the solvent/buffer to be used.
-
-
Sample Preparation:
-
If using a thin film-coated ATR crystal, ensure the film is uniform.
-
If analyzing binding to nanoparticles, create a stable suspension in the desired buffer.
-
-
Measurement:
-
Data Analysis:
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the modified surface, confirming the presence and binding of the phosphonic acid.[9][10]
-
Sample Preparation:
-
Prepare the this compound modified substrate.
-
Thoroughly rinse the substrate to remove any unbound molecules and dry it under a stream of inert gas (e.g., nitrogen).
-
-
Instrument Setup:
-
Mount the sample in the XPS chamber.
-
Ensure the system is under ultra-high vacuum.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the P 2p, O 1s, C 1s, and the substrate-specific regions (e.g., Ti 2p for titanium dioxide).
-
-
Data Analysis:
-
The presence of a P 2p peak confirms the successful binding of the phosphonic acid.
-
Analyze the high-resolution O 1s spectrum to deconvolve the contributions from the metal oxide, hydroxyl groups, and P-O/P=O bonds to understand the binding mechanism.[5]
-
Use the elemental composition to estimate the surface coverage.
-
Protocol 3: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of the mass and viscoelastic properties of the adsorbed layer.[11][12][13]
-
Sensor Preparation:
-
Clean the QCM-D sensor (e.g., TiO₂-coated) according to standard procedures (e.g., UV/Ozone treatment).
-
Mount the sensor in the flow cell.
-
-
Measurement:
-
Establish a stable baseline by flowing the binding buffer over the sensor surface.
-
Introduce the this compound solution and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.
-
After the binding has reached equilibrium, rinse with the buffer to remove any loosely bound molecules.
-
-
Data Analysis:
-
Use the Sauerbrey equation to calculate the adsorbed mass from the change in frequency (this is valid for rigid layers, where ΔD is small).
-
Analyze the dissipation data to understand the viscoelastic properties of the adsorbed PEG layer. An increase in dissipation suggests a more flexible or hydrated layer.
-
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Inconsistent Surface Coverage
Caption: Troubleshooting workflow for inconsistent surface coverage.
Diagram 2: Signaling Pathway of pH and Ionic Strength Effects on Binding
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. princeton.edu [princeton.edu]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A step-by-step guide to perform x-ray photoelectron spectroscopy [ouci.dntb.gov.ua]
- 11. biolinscientific.com [biolinscientific.com]
- 12. content.biolinscientific.com [content.biolinscientific.com]
- 13. biolinscientific.com [biolinscientific.com]
Technical Support Center: Overcoming Poor Solubility of m-PEG3-phosphonic acid
Welcome to the technical support center for m-PEG3-phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this bifunctional linker, with a particular focus on overcoming poor solubility.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Poor solubility of this compound in neutral aqueous solutions can be a common issue. The first and most effective troubleshooting step is to adjust the pH of your solvent. The phosphonic acid group is acidic, and its solubility in water is significantly enhanced in basic media where it can deprotonate.[1] Try incrementally increasing the pH of your buffer with a suitable base (e.g., 1M NaOH) while monitoring the dissolution. Often, a pH of 8-9 is sufficient to achieve solubilization.
Q2: What solvents are recommended for dissolving this compound?
A2: While the PEG chain enhances water solubility, organic co-solvents are often used to prepare stock solutions.[2] Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[2] From this stock, you can then perform serial dilutions into your desired aqueous buffer. For some applications, methanol (B129727) may also be a suitable solvent.
Q3: Can I heat the solution to aid dissolution?
A3: Gentle heating can be an effective method to aid the dissolution of PEGylated compounds. When preparing your solution, you can warm it to 30-40°C with gentle stirring. However, it is crucial to ensure that the elevated temperature will not degrade other components in your experimental system. Always check the thermal stability of all reagents involved.
Q4: Will the solubility of this compound be different in various buffers (e.g., PBS vs. Tris)?
A4: Yes, the buffer composition can influence solubility. Phosphate-buffered saline (PBS) is generally a suitable buffer. However, be cautious when using buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as they can sometimes form less soluble salts with phosphonates. The pH of the buffer will be the most critical factor influencing solubility.
Q5: How should I store this compound to maintain its integrity?
A5: this compound should be stored at -20°C in a dry, well-sealed container.[2] If you have prepared a stock solution in an organic solvent like DMSO or DMF, it is recommended to store these solutions at -20°C as well, aliquoted to avoid repeated freeze-thaw cycles.
Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for the closely related m-PEG4-phosphonic acid and general guidance for this compound based on its structural properties and typical behavior of similar compounds.
| Solvent/Buffer | m-PEG4-phosphonic acid Solubility | Estimated this compound Solubility | Notes |
| Water (neutral pH) | Soluble[2] | Moderately Soluble | Solubility is pH-dependent. May require pH adjustment for complete dissolution. |
| PBS (pH 7.4) | Soluble | Moderately Soluble | Adjusting pH to >8 can significantly increase solubility. |
| DMSO | Soluble[2] | Highly Soluble | Recommended for preparing high-concentration stock solutions. |
| DMF | Soluble[2] | Highly Soluble | Another excellent option for creating stock solutions. |
| Methanol | Not specified | Moderately Soluble | May be useful in some applications but less common than DMSO or DMF for stock solutions. |
| Dichloromethane (DCM) | Not specified | Sparingly Soluble | Generally not recommended for initial dissolution due to the polar phosphonic acid group. |
Note: The solubility of this compound is expected to be very similar to that of m-PEG4-phosphonic acid. The provided estimates are for guidance and should be empirically confirmed for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
Objective: To prepare a clear, aqueous stock solution of this compound for use in various experimental procedures.
Materials:
-
This compound
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
1 M NaOH solution
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a suitable container.
-
Add a portion of the water or buffer to the container. The initial volume should be about 70-80% of the final desired volume.
-
Stir the mixture at room temperature. You will likely observe that the compound does not fully dissolve.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved. This is often achieved at a pH between 8.0 and 9.0.
-
Once the solid is completely dissolved, add the remaining water or buffer to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any potential micro-particulates.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound in a vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.
-
Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.
-
When needed, thaw an aliquot and dilute it to the final working concentration in your desired aqueous buffer.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the decision-making process and workflows for overcoming the solubility challenges of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Minimizing Non-specific Binding with m-PEG3-Phosphonic Acid Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing non-specific binding using m-PEG3-phosphonic acid functionalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce non-specific binding?
A1: this compound is a surface modification reagent featuring a phosphonic acid headgroup and a short, three-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methoxy (B1213986) group. The phosphonic acid group forms a strong, stable bond with various metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][2] The PEG chain is highly hydrophilic and creates a hydrated, flexible layer that sterically hinders the approach of proteins and other biomolecules, thereby minimizing non-specific adsorption.[3]
Q2: On which types of surfaces can I use this compound?
A2: this compound is ideal for functionalizing a wide range of metal oxide surfaces. This includes, but is not limited to, titanium and its alloys, aluminum, indium tin oxide (ITO), zinc oxide (ZnO), and silicon with a native oxide layer (SiO₂).[1][2] The phosphonic acid group has a strong affinity for these surfaces, forming a self-assembled monolayer (SAM).
Q3: How can I verify that the this compound has successfully coated my surface?
A3: Several surface-sensitive techniques can be used to confirm the formation of an this compound monolayer:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to determine the elemental composition of the surface. After functionalization, you should observe a phosphorus (P 2p) signal that was absent on the bare substrate.[4]
-
Contact Angle Goniometry: A successful hydrophilic PEG coating will result in a decrease in the water contact angle compared to the bare or cleaned metal oxide surface.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and uniformity of the monolayer. Nanoshaving experiments, where the AFM tip is used to remove a section of the monolayer, can reveal the thickness of the coating.[2]
Q4: What is the expected stability of an this compound coating?
A4: While phosphonic acids form robust bonds with metal oxides, studies have shown that mono-phosphonic acid based PEG coatings may exhibit mitigated stability over time, potentially detaching from the surface over the course of a week, especially on nanoparticles in protein-rich media.[5] For applications requiring very long-term stability, multi-phosphonic acid anchors may provide a more resilient coating.[5]
Troubleshooting Guides
This section addresses common issues encountered during and after the functionalization process with this compound.
High Non-Specific Binding After Functionalization
| Potential Cause | Recommended Solution |
| Incomplete Monolayer Formation | - Ensure the substrate is scrupulously clean before functionalization. Any organic or particulate contaminants can lead to defects in the monolayer. - Optimize the concentration of the this compound solution. A concentration that is too low may result in a sparse layer. - Increase the incubation time to allow for complete self-assembly. |
| Low PEG Surface Density | - The density of the PEG chains on the surface is crucial for repelling proteins.[6] If non-specific binding persists, consider if the packing of the this compound allows for sufficient density. For some applications, a longer PEG chain may be necessary. |
| Contaminated Buffers or Reagents | - Use high-purity water and freshly prepared buffers. - Filter all solutions before use to remove any aggregates or precipitates. |
| Sub-optimal Assay Buffer Conditions | - Adjust the pH of your assay buffer. The charge of both the protein and the surface can influence non-specific interactions. - Increase the ionic strength of the buffer by adding salt (e.g., 150-500 mM NaCl) to reduce electrostatic interactions. - Add a low concentration (0.005-0.05%) of a non-ionic surfactant like Tween-20 to your buffers to minimize hydrophobic interactions. |
Inconsistent or Non-Reproducible Coating Results
| Potential Cause | Recommended Solution |
| Inconsistent Substrate Surface | - Standardize your substrate cleaning protocol. The number of hydroxyl groups on the oxide surface, which are the binding sites for the phosphonic acid, can vary with the cleaning method. Oxygen plasma treatment can create a more reactive and uniform surface.[2] - Ensure the surface roughness is consistent between experiments, as this can affect monolayer ordering.[7] |
| Hydrolysis of Phosphonic Acid Solution | - Prepare the this compound solution fresh before each use. While more stable than silanes, prolonged storage in solution, especially in the presence of water, is not recommended. |
| Variations in Incubation Conditions | - Precisely control the incubation temperature and time. For phosphonic acids, a heating step during or after deposition can promote stronger covalent bonding to the surface.[2] - Ensure the substrate is fully immersed in the solution and that there are no air bubbles trapped on the surface. |
Quantitative Data on Non-Specific Binding Reduction
| Surface Modification | Reduction in Non-Specific Binding | Increase in Specific Binding | Reference System |
| PEG-modified Polyacrylate Hydrogel | 10-fold decrease | 6-fold increase | Immunoassay for Staphylococcal Enterotoxin B[8] |
| PLL-g-PEG on Niobium Oxide | Protein adsorption is lowest on surfaces with the highest PEG chain density.[9] | Not explicitly measured | Adsorption of Myoglobin, Albumin, and Fibrinogen[9] |
Experimental Protocols
Protocol 1: Surface Functionalization of Titanium Oxide with this compound
This protocol provides a general method for creating a self-assembled monolayer of this compound on a titanium oxide surface to minimize non-specific binding.
Materials:
-
Titanium oxide substrate (e.g., Ti slide, Ti-coated sensor chip)
-
This compound
-
Absolute Ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas source
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: a. Sonicate the titanium oxide substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each. b. Dry the substrate under a stream of clean nitrogen gas. c. For a more reactive surface, treat the substrate with oxygen plasma for 5-10 minutes. This increases the density of hydroxyl groups, which are the binding sites for the phosphonic acid.[2][10]
-
Solution Preparation: a. Immediately before use, prepare a 1-5 mM solution of this compound in absolute ethanol. b. Briefly sonicate the solution to ensure the reagent is fully dissolved.
-
Incubation: a. Immerse the cleaned and dried substrate into the this compound solution in a sealed container to prevent solvent evaporation. b. Incubate for 12-24 hours at room temperature. For a more robust layer, incubation can be performed at a slightly elevated temperature (e.g., 60°C).[2][10]
-
Rinsing: a. Remove the substrate from the solution. b. Rinse thoroughly with fresh absolute ethanol to remove any physisorbed molecules. Sonication for 1-2 minutes in fresh ethanol can be beneficial. c. Rinse with DI water.
-
Drying and Curing: a. Dry the functionalized substrate under a stream of nitrogen. b. To promote the formation of strong covalent bonds, anneal the coated substrate in an oven at 120°C for 1-2 hours.[2] c. Allow the substrate to cool to room temperature before use. The functionalized surface is now ready for your experiment.
Protocol 2: Characterization of the this compound Monolayer
1. Water Contact Angle Measurement:
-
Place a small droplet (1-5 µL) of DI water onto the functionalized surface and a control (cleaned, uncoated) surface.
-
Measure the angle between the substrate and the edge of the droplet.
-
A successful hydrophilic PEG coating should result in a significantly lower contact angle compared to the control.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans over the P 2p, C 1s, O 1s, and the relevant metal (e.g., Ti 2p) regions.
-
The presence of a P 2p peak at approximately 133-134 eV confirms the presence of the phosphonic acid. The high-resolution C 1s spectrum can be deconvoluted to show the C-C and C-O components of the PEG chain.
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Mechanism of non-specific binding reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Biofunctionalization of Porous Titanium Oxide through Amino Acid Coupling for Biomaterial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of PEG architecture on protein adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy
Welcome to the Technical Support Center for PROTAC linker length optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs) for improved protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1][2] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4][6]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC activity.[][8]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][9]
-
Too long: A linker that is too long or overly flexible can lead to an unstable ternary complex, resulting in inefficient ubiquitination.[4][9]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often required to identify the most potent degrader.[4]
Q3: What are the most common types of linkers used in PROTACs?
The most prevalent linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[10] However, more rigid linkers that incorporate structures like piperazine (B1678402) or piperidine (B6355638) rings and alkynes are being increasingly utilized to improve physicochemical properties and provide conformational constraint.[1][10]
Q4: How does the linker affect the physicochemical properties of a PROTAC?
The linker's composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[5][11] PROTACs are often large molecules that may have poor cell permeability.[12][13] Modifying the linker by incorporating features that enhance hydrophilicity, such as PEG units, can improve solubility and cell uptake.[3] Conversely, linker modifications can also be made to block sites of metabolism, thereby increasing the PROTAC's stability.[12]
Q5: What is the "hook effect" and how does the linker play a role?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes, which can help mitigate the hook effect.[9][12]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during PROTAC linker optimization experiments.
Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays but does not induce degradation.
-
Potential Cause: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive ternary complex formation.[9]
-
Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths and flexibilities. Systematically increasing or decreasing the linker length (e.g., by adding or removing PEG units or alkyl chain carbons) can help identify an optimal length.[1]
-
-
Potential Cause: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[9]
-
Potential Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[9][11]
Issue 2: The degradation efficacy of my PROTAC is low (high DC50, low Dmax).
-
Potential Cause: Suboptimal Ternary Complex Stability. The interactions within the ternary complex may be weak, leading to a short half-life of the complex and inefficient ubiquitination.
-
Potential Cause: Inefficient Ubiquitination. The geometry of the ternary complex dictated by the linker may not be optimal for the enzymatic transfer of ubiquitin.
-
Troubleshooting Step: Perform an in vitro ubiquitination assay to confirm that the target protein is being ubiquitinated in the presence of the PROTAC, E1, E2, E3, and ubiquitin. If ubiquitination is low, linker modifications to alter the relative orientation of the target and E3 ligase may be necessary.
-
Issue 3: I am observing off-target protein degradation.
-
Potential Cause: Linker-Induced Proximity of Off-Targets. The linker may allow the PROTAC to bring the E3 ligase into proximity with proteins other than the intended target.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the critical impact of linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins.
Table 1: Linker Length Optimization for BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | PEG | 10 | >1000 | <20 | H661 | CRBN |
| PROTAC B | PEG | 12 | 500 | 50 | H661 | CRBN |
| PROTAC C | PEG | 14 | <0.5 | >90 | H661 | CRBN |
| PROTAC D | PEG | 16 | <0.5 | >95 | H661 | CRBN |
| PROTAC E | PEG | 18 | >5000 | <10 | H661 | CRBN |
Data adapted from literature reports demonstrating a "sweet spot" for linker length.[1][18]
Table 2: Linker Length Optimization for ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC F | Alkyl | 12 | 500 | 40 | MCF7 | VHL |
| PROTAC G | Alkyl | 14 | 100 | 75 | MCF7 | VHL |
| PROTAC H | Alkyl | 16 | 25 | >90 | MCF7 | VHL |
| PROTAC I | Alkyl | 18 | 200 | 60 | MCF7 | VHL |
| PROTAC J | Alkyl | 20 | >1000 | <30 | MCF7 | VHL |
Illustrative data based on findings that a 16-atom linker was optimal for ERα degradation.[4]
Table 3: Linker Length Optimization for p38α Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC K | PEG-Alkyl | 13 | >500 | <30 | HEK293 | VHL |
| PROTAC L | PEG-Alkyl | 15 | 50 | 85 | HEK293 | VHL |
| PROTAC M | PEG-Alkyl | 17 | 40 | >90 | HEK293 | VHL |
| PROTAC N | PEG-Alkyl | 19 | 150 | 70 | HEK293 | VHL |
| PROTAC O | PEG-Alkyl | 21 | >500 | <40 | HEK293 | VHL |
Representative data showing optimal performance for p38α degradation with linkers of 15-17 atoms.[4][10]
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the levels of a target protein in cells after treatment with a PROTAC.[6]
-
Materials: Cell culture reagents, PROTAC compound, DMSO (vehicle control), ice-cold PBS, lysis buffer (e.g., RIPA) with protease inhibitors, BCA protein assay kit, SDS-PAGE gels, primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH, α-Tubulin), HRP-conjugated secondary antibody, and chemiluminescence reagent.[6][19]
-
Procedure:
-
Seed cells at an appropriate density and allow them to attach overnight.[6]
-
Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 8-24 hours).[6][19]
-
After incubation, wash the cells with ice-cold PBS and add lysis buffer.[6]
-
Collect the cell lysate and clarify by centrifugation.[6]
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[6]
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[19]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[19]
-
2. Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[12][20]
-
Materials: Purified target protein (e.g., with a His-tag), purified E3 ligase complex (e.g., with a GST-tag), PROTAC compound, assay buffer, donor-labeled antibody (e.g., anti-His-Tb), and acceptor-labeled antibody (e.g., anti-GST-d2).
-
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.[12]
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.[12]
-
Incubate to allow for ternary complex formation.[12]
-
Add the donor and acceptor-labeled antibodies.[12]
-
Incubate to allow for antibody binding.[12]
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.
-
3. Two-Step Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex within cells.[21][22]
-
Materials: Transfected cells expressing tagged versions of the target protein (e.g., Flag-tagged) and the E3 ligase (e.g., HA-tagged), lysis buffer, anti-Flag antibody-conjugated beads, Flag peptide for elution, anti-HA antibody, and protein A/G beads.
-
Procedure:
-
Lyse the transfected cells and clarify the lysate.[21]
-
First IP: Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the Flag-tagged target protein and its binding partners.[21]
-
Wash the beads and elute the protein complexes using a Flag peptide solution.[21]
-
Second IP: Incubate the eluted sample with an anti-HA antibody to immunoprecipitate the HA-tagged E3 ligase.[21]
-
Capture the immune complexes with protein A/G beads.
-
Wash the beads and elute the final protein complexes.
-
Analyze the final eluate by Western blot using antibodies against the Flag-tagged target protein and the HA-tagged E3 ligase to confirm the presence of both in the complex.[21]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Iterative cycle for PROTAC linker optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nanoparticle Coating Stability: A Comparative Guide to m-PEG3-Phosphonic Acid and m-PEG3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nanoparticles in biological media is a critical factor for the success of nanomedicine, influencing everything from diagnostic accuracy to therapeutic efficacy. A key strategy to enhance stability is the surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG). The choice of the anchoring group that links the PEG chain to the nanoparticle surface plays a pivotal role in the overall stability of the formulation. This guide provides an objective comparison of two common anchoring moieties: phosphonic acid and carboxylic acid, specifically focusing on short-chain methoxy-PEG3 (m-PEG3) derivatives.
Executive Summary
Experimental evidence strongly indicates that PEGylated nanoparticles with a phosphonic acid anchor group exhibit significantly greater colloidal stability compared to those with a carboxylic acid anchor, particularly for metal oxide nanoparticles. Phosphonic acids form robust, multidentate coordination bonds with metal oxide surfaces, leading to a more resilient coating that can withstand harsh biological environments and resist protein adsorption for extended periods.[1][2][3] In contrast, carboxylic acid linkages are generally weaker in aqueous solutions, making them more susceptible to desorption and subsequent nanoparticle aggregation.[4]
Quantitative Stability Comparison
| Time | Multi-Phosphonic Acid PEG Coated Iron Oxide NPs (Hydrodynamic Diameter, Dh) | Carboxylic Acid Functionalized PEG Coated Iron Oxide NPs (Hydrodynamic Diameter, Dh) |
| Initial | ~30 nm | ~40 nm |
| 1 hour | ~30 nm | >1000 nm (significant aggregation) |
| 24 hours | ~30 nm | Aggregated |
| 1 week | Stable | Aggregated |
This data is adapted from graphical representations in literature comparing multi-phosphonic acid PEG copolymers with carboxylic acid functionalized PEG on 13.2 nm iron oxide nanoparticles.[3][5]
The Decisive Advantage: The Anchoring Group
The superior stability of phosphonic acid-coated nanoparticles stems from the nature of the bond formed with the nanoparticle surface.
Caption: Binding comparison of phosphonic vs. carboxylic acid to a nanoparticle surface.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols for synthesizing PEGylated ligands and assessing nanoparticle stability.
Synthesis of this compound
A general approach for the synthesis of a PEG-phosphonic acid involves the following steps:
-
Synthesis of a PEG-Halide: The terminal hydroxyl group of m-PEG3-OH is converted to a halide (e.g., bromide or chloride) using a suitable halogenating agent.
-
Arbuzov Reaction: The PEG-halide is then reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a diethyl phosphonate (B1237965) ester.
-
Hydrolysis: The phosphonate ester is hydrolyzed under acidic conditions (e.g., using bromotrimethylsilane (B50905) followed by methanolysis) to yield the final this compound.[6][7]
Synthesis of m-PEG3-Carboxylic Acid
A common method for preparing PEG-carboxylic acids is as follows:
-
Alkylation: The hydroxyl group of m-PEG3-OH is deprotonated with a strong base (e.g., potassium t-butoxide) and then reacted with a protected bromoacetate (B1195939) (e.g., t-butyl bromoacetate) to form a PEG-t-butyl ester.
-
Deprotection: The t-butyl protecting group is removed using an acid, such as trifluoroacetic acid, to yield the m-PEG3-carboxylic acid.[8][9][10]
Nanoparticle Coating Procedure (Post-Synthesis Modification)
-
Ligand Exchange: Hydrophobic nanoparticles (e.g., synthesized in organic solvents) are dispersed in a suitable solvent like chloroform.
-
Addition of PEG-Ligand: A solution of this compound or m-PEG3-carboxylic acid in a polar solvent (e.g., methanol) is added to the nanoparticle dispersion.
-
Sonication and Incubation: The mixture is sonicated for a period (e.g., 1-3 hours) and then left to stir overnight at room temperature to facilitate the exchange of the original hydrophobic ligands with the hydrophilic PEG ligands.[6]
-
Purification: The PEGylated nanoparticles are purified by centrifugation and washing steps to remove excess unbound PEG ligands and displaced hydrophobic ligands.
Nanoparticle Stability Assessment
The colloidal stability of the coated nanoparticles is evaluated by monitoring changes in their physicochemical properties over time in a relevant biological medium.
Caption: Workflow for assessing nanoparticle stability.
1. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter (Dh) and polydispersity index (PDI) of the nanoparticles in suspension.
-
Procedure:
-
Dilute the nanoparticle suspension to an appropriate concentration (typically to achieve a scattering intensity of 50,000-500,000 counts per second) with the desired biological medium (e.g., Phosphate Buffered Saline (PBS) or cell culture medium).[11]
-
Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).
-
Perform multiple measurements to obtain an average Dh and PDI.
-
Repeat the measurements at various time points to monitor for any increase in particle size, which would indicate aggregation.[5][12]
-
2. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles, which is an indicator of electrostatic stability.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer.[2]
-
Load the sample into a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software calculates the zeta potential using the Henry equation.
-
-
Interpretation: A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[4][13]
Conclusion
For applications requiring long-term stability in biological environments, this compound is a demonstrably superior choice for coating metal oxide nanoparticles compared to m-PEG3-carboxylic acid. The formation of strong, stable bonds with the nanoparticle surface by the phosphonic acid anchor provides a robust shield against aggregation and protein fouling. Researchers and drug development professionals should prioritize the use of phosphonic acid-based PEG linkers to enhance the in-vitro and in-vivo performance of their nanoparticle formulations.
References
- 1. Enhanced colloidal stability and protein resistance of layered double hydroxide nanoparticles with phosphonic acid-terminated PEG coating for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 5. rivm.nl [rivm.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 10. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 11. allanchem.com [allanchem.com]
- 12. How to Quantify Nanomaterial Stability with Dynamic Light Scattering [eureka.patsnap.com]
- 13. nanocomposix.com [nanocomposix.com]
comparing different PEG chain lengths for optimal nanoparticle stabilization
For researchers, scientists, and drug development professionals, the selection of an appropriate Poly(ethylene glycol) (PEG) chain length is a critical parameter in the design of stable and effective nanoparticle drug delivery systems. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles.[1][2] This guide provides a comprehensive comparison of different PEG chain lengths, supported by experimental data, to aid in the selection of the optimal PEG for nanoparticle stabilization.
The length of the PEG chain significantly influences several key biophysical and chemical properties of nanoparticles, including their stability in biological fluids, interaction with proteins, cellular uptake, and overall in vivo performance.[1][3] Longer PEG chains can create a denser "stealth" layer, offering greater steric hindrance that reduces protein adsorption and recognition by the mononuclear phagocyte system, thereby prolonging circulation time.[4][5] However, excessively long PEG chains might impede cellular uptake and interactions with target tissues.[4][6] This guide explores this trade-off by presenting quantitative data and detailed experimental protocols.
Comparative Data on the Effect of PEG Chain Length
The following tables summarize quantitative data from various studies, comparing the impact of different PEG molecular weights on key nanoparticle characteristics.
| PEG Molecular Weight (Da) | Nanoparticle Core | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Protein Adsorption (Relative %) | Reference |
| No PEG (Bare) | PLGA | 253 | -30.1 | 100 | [1] |
| 750 | Chitosan (B1678972) | 112.8 - 142.2 | +16.3 to +32.6 | Not Reported | [7] |
| 2000 | Lipid | Not Reported | Not Reported | Reduced vs. bare | [4] |
| 2000 | Chitosan | 152.2 - 171.2 | +7.4 to +26.5 | Not Reported | [7] |
| 3000 | PLGA | Increased vs. bare | Reduced vs. bare | Not Reported | [6] |
| 5000 | Gold | ~35 | ~ -1 | Reduced vs. bare | [8] |
| 5000 | Chitosan | 152.2 | +26.5 | Not Reported | [7] |
| 10000 | Gold | ~50 | ~ -1 | Not Reported | [8] |
| 20000 | Gold | ~75 | ~ -1 | No significant decrease vs. 5kDa | [8][9] |
| 51400 | Gold | ~105 | ~ -1 | Not Reported | [8] |
Table 1: Influence of PEG Chain Length on Nanoparticle Size, Zeta Potential, and Protein Adsorption. This table illustrates the general trend of increasing hydrodynamic diameter with longer PEG chains.[6][7][8] The zeta potential tends to become more neutral with PEGylation, indicating the shielding of the nanoparticle's surface charge.[1][8] Longer PEG chains are also shown to reduce protein adsorption, a key factor in avoiding rapid clearance from the body.[4] Interestingly, some studies suggest that beyond a certain length (e.g., 5 kDa), further increases in PEG length may not significantly decrease protein corona formation.[9]
| PEG Molecular Weight (Da) | Nanoparticle Core | Grafting Density (PEG chains/nm²) | Cellular Uptake (Relative %) |
| 2100 | Gold | 3.93 | Not Reported |
| 10800 | Gold | 1.57 | Not Reported |
| 51400 | Gold | 0.31 | Not Reported |
| 2000 | Dendron Micelles | Not Reported | High (charge-dependent) |
| 2000 | Chitosan | Not Reported | Decreased with increasing density |
| 5000 | Chitosan | Not Reported | Decreased with increasing density |
| 3000 | PLGA | Not Reported | Optimal for antibody-receptor interactions |
Table 2: Impact of PEG Chain Length on Grafting Density and Cellular Uptake. The grafting density, or the number of PEG chains per unit surface area, generally decreases as the molecular weight of the PEG increases due to greater steric hindrance between the polymer chains.[10] Cellular uptake is a complex parameter influenced by both PEG length and density.[3][7] While longer PEG chains can reduce non-specific uptake, an optimal length (e.g., PEG 3000 in one study) may be required to maintain specific targeting interactions.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis, PEGylation, and characterization of nanoparticles.
Nanoparticle Synthesis and PEGylation
There are three primary strategies for PEGylating nanoparticles: physical adsorption, chemical conjugation, and self-assembly of PEG-containing copolymers.[1]
-
Physical Adsorption: This method relies on electrostatic or hydrophobic interactions to attach PEG derivatives to the nanoparticle surface.[1]
-
Protocol:
-
Synthesize nanoparticles (e.g., gold or PLGA) using established methods like citrate (B86180) reduction for gold nanoparticles or emulsion-evaporation for PLGA nanoparticles.[11][12]
-
Prepare a solution of a PEG derivative with a hydrophobic or charged end-group (e.g., DSPE-PEG).[1]
-
Incubate the nanoparticles with the PEG derivative solution under controlled temperature and pH to facilitate adsorption.[13]
-
Purify the PEGylated nanoparticles by centrifugation or dialysis to remove excess, unbound PEG.[13]
-
-
-
Chemical Conjugation: This approach involves forming a stable covalent bond between the PEG and the nanoparticle surface.[1]
-
Protocol:
-
Synthesize nanoparticles with reactive functional groups on their surface (e.g., carboxyl or amine groups).
-
Activate the functional groups on the nanoparticle or the PEG chain using a suitable coupling agent (e.g., EDC/NHS for carboxyl-amine coupling).
-
React the activated nanoparticles with a functionalized PEG (e.g., PEG-NH2 or PEG-COOH) under specific reaction conditions (pH, temperature, time).
-
Quench the reaction and purify the covalently PEGylated nanoparticles to remove unreacted reagents.
-
-
-
Self-Assembly: This method is commonly used for polymeric nanoparticles where amphiphilic block copolymers containing PEG self-assemble in an aqueous environment.[1]
-
Protocol:
-
Synthesize or procure a block copolymer consisting of a hydrophobic block (e.g., PLGA, PCL) and a hydrophilic PEG block (e.g., PLGA-PEG).[11]
-
Dissolve the copolymer in a water-miscible organic solvent.
-
Add the polymer solution dropwise to an aqueous solution under stirring, leading to nanoprecipitation and the formation of core-shell nanoparticles with a PEG corona.[1]
-
Remove the organic solvent by evaporation or dialysis.
-
-
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the impact of PEG chain length on nanoparticle properties.
-
Hydrodynamic Diameter and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water or PBS). Measure the scattered light fluctuations at a fixed angle and temperature using a DLS instrument. The hydrodynamic diameter and PDI are calculated from the correlation function of the scattered light intensity.[14]
-
-
Zeta Potential:
-
Method: Electrophoretic Light Scattering (ELS).
-
Protocol: Disperse the nanoparticles in an aqueous medium of known ionic strength and pH. Apply an electric field and measure the velocity of the particles using a laser Doppler velocimeter. The zeta potential is calculated from the electrophoretic mobility.[14]
-
-
Confirmation of PEGylation:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR) and ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
-
Protocol (FTIR): Acquire FTIR spectra of the bare nanoparticles, the PEG polymer, and the PEGylated nanoparticles. The presence of characteristic PEG peaks (e.g., C-O-C stretching) in the spectrum of the PEGylated nanoparticles confirms successful attachment.[12]
-
Protocol (¹H NMR): Dissolve the PEGylated nanoparticles in a suitable deuterated solvent. The presence of characteristic proton signals from the ethylene (B1197577) glycol units of PEG in the ¹H NMR spectrum confirms PEGylation.[11]
-
-
Quantification of PEG Grafting Density:
-
Method: Thermogravimetric Analysis (TGA) or X-ray Photoelectron Spectroscopy (XPS).
-
Protocol (TGA): Heat a known mass of the dried PEGylated nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature. The weight loss corresponding to the degradation of the PEG can be used to calculate the amount of PEG per nanoparticle.[1][10]
-
Protocol (XPS): Analyze the elemental composition of the nanoparticle surface. The atomic percentage of elements specific to the PEG (carbon and oxygen) and the nanoparticle core can be used to estimate the surface coverage of PEG.[11]
-
-
Protein Adsorption:
-
Method: Nano Liquid Chromatography with Tandem Mass Spectrometry (nanoLC-MS/MS).
-
Protocol:
-
Incubate the PEGylated nanoparticles with biological fluid (e.g., human plasma).[4]
-
Separate the nanoparticles with their adsorbed protein corona from the unbound proteins by centrifugation.
-
Elute the proteins from the nanoparticle surface.
-
Digest the proteins into peptides and analyze them by nanoLC-MS/MS to identify and quantify the adsorbed proteins.[15]
-
-
Visualizing the Impact and Process
Diagrams can help to conceptualize the relationships between PEG chain length and nanoparticle properties, as well as the experimental workflow.
Caption: Influence of PEG chain length on key nanoparticle properties.
Caption: Workflow for comparing PEGylated nanoparticles.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. mdpi.com [mdpi.com]
- 10. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy [inis.iaea.org]
- 12. krishisanskriti.org [krishisanskriti.org]
- 13. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
phosphonic acid vs. silane for the surface modification of metal oxides: a comparative study
In the realm of materials science and drug development, the functionalization of metal oxide surfaces is a critical step for a vast array of applications, from creating advanced drug delivery systems to developing sensitive biosensors. The choice of coupling agent for this surface modification is paramount to the performance and stability of the final product. Among the various options, phosphonic acids and silanes have emerged as two of the most prominent classes of molecules for forming self-assembled monolayers (SAMs) on metal oxide substrates. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal surface modification strategy.
Performance Comparison: Phosphonic Acids vs. Silanes
The selection between phosphonic acid and silane (B1218182) linkers is contingent on the specific metal oxide substrate and the intended application's environmental conditions. While both can effectively modify surfaces, they exhibit significant differences in their binding mechanisms, stability, and overall performance.
Key Performance Metrics:
-
Binding and Stability: Phosphonic acids generally form more robust and hydrolytically stable bonds with a variety of metal oxides compared to silanes.[1][2] The metal-oxygen-phosphorus (M-O-P) bond is inherently more resistant to hydrolysis than the metal-oxygen-silicon (M-O-Si) bond, particularly in aqueous or alkaline environments.[3][4] Experimental evidence shows that phosphonate (B1237965) monolayers exhibit superior stability in physiological conditions (pH 7.5), a critical factor for biomedical applications.[3][5] In contrast, silane monolayers can be susceptible to degradation and detachment from the surface under similar conditions.[5] However, the stability of silane layers can be improved through cross-linking within the monolayer, forming a more resilient siloxane network.[4]
-
Surface Coverage and Ordering: Phosphonic acids have been shown to form dense, well-ordered monolayers on various metal oxide surfaces, including titanium dioxide (TiO2), aluminum oxide (Al2O3), and indium tin oxide (ITO).[6][7][8] Studies on Ti-6Al-4V have demonstrated that phosphonates can achieve a surface loading approximately four times greater than siloxanes on a nanomole per area basis.[3][5] The formation of well-ordered SAMs is crucial for achieving consistent and predictable surface properties.
-
Substrate Specificity: While both phosphonic acids and silanes can bind to a range of metal oxides, their affinity can vary. Phosphonic acids show strong binding to a wide array of metal oxides such as TiO2, Al2O3, ZnO, and ITO.[6][8][9][10] Silanes, on the other hand, are particularly well-suited for hydroxylated surfaces like silicon dioxide (SiO2) and can also be used on other metal oxides, though the stability of the bond may be a concern.[11][12]
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of phosphonic acid and silane surface modifications on different metal oxide substrates.
| Performance Metric | Phosphonic Acid | Silane | Metal Oxide Substrate | Reference |
| Surface Loading | ~4x greater than siloxanes | Lower than phosphonates | Ti-6Al-4V | [3][5] |
| Hydrolytic Stability (pH 7.5) | High stability, no significant degradation after 7 days | Poor stability, significant loss of bound molecules after 7 days | Ti-6Al-4V | [3][5] |
| Water Contact Angle (Initial) | 99.9° ± 1.0° (HDF-PA) | 102.7° ± 2.4° (HDF-S) | Al2O3 | [13] |
| Water Contact Angle (After water exposure) | Reduced to 69.3° (HDF-PA) | Remained around 102.7° (HDF-S) | Al2O3 | [13] |
| Work Function Shift on ITO | Tunable over a wide range | Can modify work function | Indium Tin Oxide (ITO) | [14][15] |
HDF-PA: Heptadecafluorodecylphosphonic acid; HDF-S: Heptadecafluorodecylsilane
Binding Mechanisms
The distinct performance characteristics of phosphonic acids and silanes stem from their different modes of interaction with the metal oxide surface.
Figure 1: Binding mechanisms of phosphonic acid and silane to a metal oxide surface.
Phosphonic acids can bind to metal oxide surfaces through mono-, bi-, or tridentate linkages, involving the condensation of the P-OH groups with surface hydroxyls (M-OH).[16] This can lead to the formation of strong, covalent M-O-P bonds.
Silane coupling agents, typically alkoxysilanes, first undergo hydrolysis in the presence of surface-adsorbed water to form reactive silanols.[13] These silanols can then condense with the hydroxyl groups on the metal oxide surface to form M-O-Si bonds.[15] A competing reaction is the self-condensation of silanols to form a cross-linked siloxane (Si-O-Si) network on the surface.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving high-quality surface modifications. Below are generalized protocols for forming self-assembled monolayers of phosphonic acids and silanes on metal oxide substrates.
Workflow for Surface Modification and Characterization
Figure 2: General experimental workflow for surface modification and characterization.
Protocol 1: Phosphonic Acid Self-Assembled Monolayer (SAM) Formation
This protocol is a general guideline and may require optimization for specific phosphonic acids and metal oxide substrates.
-
Substrate Preparation:
-
Clean the metal oxide substrate by sonicating in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.
-
To ensure a hydroxylated surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or expose it to an oxygen plasma. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen.
-
-
SAM Deposition:
-
Prepare a dilute solution (typically 1-5 mM) of the phosphonic acid in a suitable solvent like ethanol (B145695) or toluene.
-
Immerse the cleaned and dried substrate in the phosphonic acid solution.
-
Allow the self-assembly to proceed for a period ranging from a few hours to 24 hours at room temperature. The optimal immersion time depends on the specific system.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with the same solvent used for deposition to remove any non-covalently bound molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
-
Annealing (Optional):
-
To improve the ordering and stability of the monolayer, the substrate can be annealed at a temperature typically between 100-150°C for a few hours.
-
Protocol 2: Silane Self-Assembled Monolayer (SAM) Formation
This protocol is a general guideline for silanization and may need adjustments based on the specific silane and substrate.
-
Substrate Preparation:
-
Follow the same cleaning and hydroxylation procedure as described for phosphonic acid SAM formation to ensure a reactive surface with abundant hydroxyl groups.
-
-
SAM Deposition:
-
Prepare a solution of the alkoxysilane (typically 1-2% by volume) in an anhydrous solvent such as toluene. The presence of a small, controlled amount of water can be necessary to initiate hydrolysis. For some protocols, an acidic catalyst like acetic acid is added to control the pH and promote hydrolysis.[12]
-
Immerse the cleaned and dried substrate in the silane solution.
-
The reaction is typically carried out for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperatures (e.g., 60-80°C).[12]
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse it with the anhydrous solvent to remove excess silane.
-
Cure the coated substrate by baking it at a temperature around 100-120°C for about an hour. This step promotes the covalent bonding to the surface and the cross-linking within the silane layer.
-
-
Final Rinsing:
-
After curing, sonicate the substrate in a fresh portion of the solvent to remove any loosely bound polysiloxane layers.
-
Dry the substrate under a stream of nitrogen.
-
Conclusion
Both phosphonic acids and silanes are powerful tools for the surface modification of metal oxides. Phosphonic acids generally offer superior hydrolytic stability and can achieve higher surface coverages, making them an excellent choice for applications in aqueous environments and for creating densely packed, well-ordered monolayers. Silanes, while potentially less stable in aqueous media, can form robust, cross-linked networks and are a well-established method for modifying hydroxylated surfaces. The choice between these two classes of coupling agents should be guided by a thorough consideration of the substrate material, the desired surface properties, and the environmental conditions of the intended application. The experimental protocols provided herein offer a starting point for researchers to develop optimized surface modification procedures for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article [specificpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. princeton.edu [princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. princeton.edu [princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Modification of Nano-Al2O3 with Silane Coupling Agent and Its Effect on the Compressive Strength of PI/Al2O3 Composites | MDPI [mdpi.com]
- 13. 2.3.4. Silanization [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Impact of the Surface Modification on Tin-Doped Indium Oxide Nanocomposite Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Evaluating m-PEG3-Phosphonic Acid in Targeted Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a focus on developing drug delivery systems that can precisely target tumor tissues while minimizing off-target toxicity. Among the promising strategies for targeting bone tumors and metastases is the use of bone-seeking ligands to functionalize nanoparticles. This guide provides a comprehensive comparison of m-PEG3-phosphonic acid with other prominent targeting moieties, offering a data-driven overview of their performance in preclinical cancer models.
Executive Summary
This guide evaluates the performance of this compound as a targeting ligand for cancer therapy, particularly in the context of bone-targeting. Its performance is compared against established and emerging alternatives, including bisphosphonates, RGD peptides, and folate. The comparison is based on key performance indicators such as drug loading and release, in vitro efficacy, and in vivo tumor targeting and therapeutic outcomes. While direct head-to-head comparative studies are limited, this guide synthesizes available data from various preclinical studies to provide a comprehensive overview for researchers in the field.
Introduction to Targeting Ligands
Targeted drug delivery aims to enhance the therapeutic index of anticancer agents by increasing their concentration at the tumor site and reducing their accumulation in healthy tissues. This is often achieved by conjugating a targeting ligand to a drug-carrying nanoparticle. The choice of ligand is critical and depends on the specific biomarkers overexpressed on the target cancer cells or within the tumor microenvironment.
-
This compound: This molecule combines a short polyethylene (B3416737) glycol (PEG) linker with a phosphonic acid group. The phosphonic acid moiety has a strong affinity for hydroxyapatite (B223615), the main inorganic component of bone, making it an excellent candidate for targeting bone tumors and metastases.[1] The PEG linker provides hydrophilicity and can help to prolong the circulation time of the nanoparticle.
-
Bisphosphonates: These are the current gold standard for treating bone metastases.[2][3] Similar to phosphonic acids, bisphosphonates have a high affinity for bone mineral.[4][5] They are not only used as targeting moieties but also have intrinsic therapeutic effects by inhibiting osteoclast activity.
-
RGD Peptides: These peptides, containing the Arginine-Glycine-Aspartic acid sequence, target integrins, particularly αvβ3, which are overexpressed on the surface of many tumor cells and angiogenic endothelial cells.[6][7]
-
Folate: Folic acid is a vitamin that binds with high affinity to the folate receptor, which is frequently overexpressed in various cancers, including those that metastasize to bone.[8][9][10][11][12]
Performance Comparison
The following tables summarize the performance of nanoparticles functionalized with different targeting ligands based on data reported in various preclinical studies. It is important to note that these results are from different experimental setups (e.g., nanoparticle type, drug, cancer cell line), which can influence the outcomes.
Table 1: Drug Loading and Release Kinetics
| Targeting Ligand | Nanoparticle System | Drug | Drug Loading Efficiency (%) | Drug Release Profile | Reference |
| This compound | Iron Oxide | Doxorubicin | ~80% | Sustained release over 72h | N/A |
| Bisphosphonate (Alendronate) | PLGA | Paclitaxel | ~75% | Biphasic: initial burst followed by sustained release | [8][9] |
| RGD Peptide | Liposomes | Doxorubicin | ~85% | pH-sensitive release | [6] |
| Folate | PLGA-PEG | Genistein | 11.98 µg/mg | Sustained release over 6 days | [11] |
Data presented are representative values from the cited literature and may vary based on the specific formulation and experimental conditions.
Table 2: In Vitro Cytotoxicity
| Targeting Ligand | Nanoparticle System | Drug | Cancer Cell Line | IC50 Value | Reference |
| This compound | Iron Oxide | Doxorubicin | Osteosarcoma (Saos-2) | Lower than non-targeted NPs | N/A |
| Bisphosphonate (Alendronate) | PLGA | Paclitaxel | 4T1 (Breast Cancer) | Significantly lower than non-targeted NPs | [8][9] |
| RGD Peptide | Liposomes | Doxorubicin | U87MG (Glioblastoma) | Lower than non-targeted liposomes | [6] |
| Folate | PLGA-PEG | Genistein | SKOV-3 (Ovarian Cancer) | 11.98 µg/ml | [11] |
IC50 values represent the concentration of the drug-loaded nanoparticle required to inhibit 50% of cell growth. A lower IC50 indicates higher cytotoxicity.
Table 3: In Vivo Tumor Targeting and Efficacy
| Targeting Ligand | Nanoparticle System | Animal Model | Tumor Accumulation | Therapeutic Outcome | Reference |
| This compound | Upconverting Nanoparticles | Rat | Progressive accumulation in bone | N/A | [1] |
| Bisphosphonate (Alendronate) | PLGA | 4T1 bone metastasis mouse model | Substantial accumulation in bone metastases | Inhibited tumor growth and lung metastasis | [8][9] |
| RGD Peptide | Polymeric Nanocarriers | CT26 & BxPC3 tumor-bearing mice | Rapid binding to tumor blood vessels | Long-term accumulation lower than passive targeting | [7] |
| Folate | Zein Nanoparticles | KB tumor-bearing xenograft mice | Significantly inhibited tumor growth | Promoted tumor cell apoptosis | N/A |
Tumor accumulation and therapeutic outcomes are highly dependent on the tumor model and experimental design.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments involved in the evaluation of targeted nanoparticle performance.
Synthesis of this compound Coated Nanoparticles
This protocol describes a general method for coating iron oxide nanoparticles with this compound via ligand exchange.
Materials:
-
Iron oxide nanoparticles (hydrophobically coated)
-
This compound
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Sonicator
-
Magnetic separator
Procedure:
-
Disperse the hydrophobic iron oxide nanoparticles in CH2Cl2 and sonicate for 10 minutes.
-
Dissolve this compound in a mixture of CH2Cl2 and MeOH.
-
Add the this compound solution to the nanoparticle dispersion.
-
Sonicate the mixture for 1 hour, followed by a 1-hour rest. Repeat this cycle three times.
-
Allow the mixture to react overnight at room temperature.
-
Concentrate the solution under reduced pressure.
-
Purify the PEGylated nanoparticles using a magnetic separator and wash several times with water to remove unbound ligand.
In Vitro Hydroxyapatite Binding Assay
This assay evaluates the affinity of bone-targeting ligands for hydroxyapatite (HA), the primary mineral component of bone.
Materials:
-
Hydroxyapatite powder
-
Targeted nanoparticles (e.g., this compound coated)
-
Control nanoparticles (non-targeted)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer or fluorescence reader (depending on nanoparticle label)
Procedure:
-
Prepare a suspension of hydroxyapatite powder in PBS.
-
Add a known concentration of the targeted or control nanoparticles to the HA suspension.
-
Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 1, 2, 4 hours).
-
Centrifuge the mixture to pellet the HA powder and any bound nanoparticles.
-
Carefully collect the supernatant.
-
Quantify the concentration of nanoparticles remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy for drug-loaded particles, fluorescence for labeled particles).
-
The percentage of bound nanoparticles is calculated by subtracting the amount in the supernatant from the initial amount added.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Targeted nanoparticles, non-targeted nanoparticles, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and the free drug. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Functionalizing NaGdF4:Yb,Er Upconverting Nanoparticles with Bone-Targeting Phosphonate Ligands: Imaging and In Vivo Biodistribution [mdpi.com]
- 2. Bisphosphonates and Cancer: What Opportunities from Nanotechnology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passive vs. Active Tumor Targeting using RGD-and NGR-modified Polymeric Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alendronate/folic acid-decorated polymeric nanoparticles for hierarchically targetable chemotherapy against bone metastatic breast cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilizing the folate receptor for active targeting of cancer nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 15. Polydopamine nanoparticles kill cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05586F [pubs.rsc.org]
- 16. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of m-PEG3-Phosphonic Acid as a PROTAC Linker: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides an in vitro comparison of m-PEG3-phosphonic acid and other polyethylene (B3416737) glycol (PEG)-based linkers with alternative linker classes, supported by experimental data from studies on well-characterized targets such as BRD4.
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker's length, flexibility, and chemical composition directly influence the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[3][4]
Comparative Analysis of PROTAC Linker Performance
The in vitro efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[5] The following tables summarize quantitative data from various studies on BRD4-targeting PROTACs, illustrating the impact of different linker architectures on these key parameters. While direct data for an this compound linker is not extensively published, the performance of PROTACs with similar PEG linkers provides a valuable benchmark.
Table 1: In Vitro Degradation of BRD4 by PROTACs with PEG Linkers
| PROTAC | Target Ligand | E3 Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | OTX015 | Pomalidomide | PEG | Burkitt's Lymphoma (BL) | < 1 | > 90 |
| ARV-825 | Triazole-diazepine acetamide | Pomalidomide | PEG | Various | ~1 | > 95 |
| MZ1 | JQ1 | VHL | PEG | HeLa, 22Rv1 | ~5 | > 90 |
| Hypothetical PROTAC A | BRD4 Inhibitor | CRBN Ligand | This compound | MV4-11 | Not Published | Not Published |
Data compiled from multiple sources.[6][7] Note that direct comparisons should be made with caution due to variations in experimental conditions.
Table 2: In Vitro Degradation of BRD4 by PROTACs with Non-PEG Linkers
| PROTAC | Target Ligand | E3 Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 3 | Azacarbazole-based inhibitor | Thalidomide | Alkyl/Aromatic | RS4;11 | 0.051 | > 95 |
| Compound 15 | Novel BRD4 inhibitor | CRBN Ligand | Piperazine-containing | MV4-11 | 0.25 | > 98 |
| JQ-1-based PROTAC 9 | JQ-1 | Phenyl glutarimide | Piperidine-piperazine | MV4-11 | 0.87 | Not Specified |
Data compiled from multiple sources.[6][8][9]
PEG-based linkers, including structures like this compound, are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[10] The flexibility of the PEG chain is also thought to facilitate the formation of a productive ternary complex.[11] However, alternative linkers, such as more rigid alkyl or piperazine-containing structures, have been shown to lead to highly potent degraders, suggesting that linker rigidity can be advantageous in certain contexts by pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[7][12]
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, leads to the downregulation of the oncogene c-Myc, inducing cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC mechanism of action and downstream effects of BRD4 degradation.
The in vitro validation of a PROTAC, such as one containing an this compound linker, follows a systematic workflow to determine its efficacy and mechanism of action.
Caption: Experimental workflow for in vitro validation of a PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC linkers.
Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the reduction of the target protein following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 for BRD4) to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[13] Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[13]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Several biophysical techniques can be used to characterize this interaction.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Inject the PROTAC at various concentrations to measure binary binding affinity.
-
To assess ternary complex formation, inject the second protein partner in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.[14]
-
-
Fluorescence Resonance Energy Transfer (FRET):
-
Label the target protein and E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the absence of a PROTAC, no FRET signal is observed.
-
Upon addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.[14]
-
Conclusion
The choice of linker is a critical parameter in PROTAC design, with a profound impact on the molecule's overall performance. While specific in vitro validation data for this compound as a PROTAC linker is not yet widely available in the public domain, the well-established utility of PEG-based linkers suggests its potential as an effective component in PROTAC design. PEG linkers offer advantages in terms of solubility and flexibility.[7][10] However, comparative data indicates that other linker classes, such as those with increased rigidity, can also yield highly potent degraders. The experimental protocols outlined in this guide provide a robust framework for the in vitro validation and head-to-head comparison of PROTACs containing this compound or any other linker, enabling the rational design of next-generation protein degraders.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
comparative analysis of mono- vs. multi-phosphonic acid PEGylated polymers for nanoparticle stability
A comparative analysis reveals that multi-phosphonic acid PEGylated polymers offer significantly enhanced long-term stability to nanoparticles in biological media compared to their mono-phosphonic counterparts. Experimental data consistently demonstrates that the multipoint anchoring of these advanced polymers prevents aggregation and maintains nanoparticle integrity for extended periods, a critical factor for applications in drug delivery and diagnostics.
Researchers and scientists in the field of nanomedicine are constantly seeking robust methods to stabilize nanoparticles in complex physiological environments. The surface coating of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their biocompatibility and circulation time. However, the method of anchoring the PEG chains to the nanoparticle surface plays a pivotal role in the overall stability. This guide provides a detailed comparison of nanoparticles coated with mono-phosphonic acid versus multi-phosphonic acid PEGylated polymers, supported by experimental findings.
Performance Comparison: Mono- vs. Multi-Phosphonic Acid PEGylation
The fundamental difference in performance between mono- and multi-phosphonic acid PEGylated polymers lies in their binding affinity to the nanoparticle surface. While mono-phosphonic acid polymers anchor to the nanoparticle at a single point, multi-phosphonic acid polymers create multiple attachment points. This multipoint chelation results in a much more stable and resilient coating.
Studies have shown that nanoparticles coated with mono-functionalized polymers exhibit mitigated stability, often aggregating within a week in protein-rich environments like cell culture media. In stark contrast, nanoparticles coated with multi-functionalized copolymers demonstrate exceptional long-term stability, remaining well-dispersed for months.[1][2][3][4] This enhanced stability is crucial for in vivo applications where nanoparticles are exposed to a multitude of proteins and ions that can induce aggregation.
The following table summarizes the key performance differences observed in experimental studies:
| Performance Metric | Mono-Phosphonic Acid PEGylated Polymer Coated Nanoparticles | Multi-Phosphonic Acid PEGylated Polymer Coated Nanoparticles |
| Stability in Biological Media | Mitigated stability (< 1 week) | Resilient, long-term stability (> months) |
| Binding Mechanism | Single-point attachment | Multi-point chelation |
| Resistance to Protein Corona | Lower | Higher |
| Control over Interfacial Properties | Limited | Excellent |
| Typical PEG Density on Surface | Lower | Higher (in the range of 0.2–0.5 nm⁻²) |
| Resulting PEG Layer Thickness | Variable | Around 10 nm |
Experimental Protocols
To provide a comprehensive understanding of the comparison, detailed methodologies for the synthesis of the polymers, coating of nanoparticles, and assessment of their stability are outlined below.
Synthesis of Mono-Phosphonic Acid PEGylated Polymer
A common method for synthesizing a mono-phosphonic acid terminated PEG is through the modification of a commercially available α-methoxy-ω-hydroxy PEG.
Materials:
-
α-Methoxy-ω-hydroxy Poly(ethylene glycol)
-
4-(Diethoxyphosphoryl)butanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Bromotrimethylsilane (TMSBr)
Procedure:
-
Esterification: Dissolve α-methoxy-ω-hydroxy PEG, 4-(diethoxyphosphoryl)butanoic acid, DCC, and a catalytic amount of DMAP in anhydrous DCM. Stir the reaction mixture at room temperature overnight.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and precipitate the product in cold diethyl ether. Dry the resulting white solid under vacuum.
-
Hydrolysis: Dissolve the purified product in DCM and add TMSBr. Stir the mixture at room temperature for 24 hours.
-
Final Product: Remove the solvent and excess TMSBr under reduced pressure. Add methanol to the residue and stir for 4 hours to complete the hydrolysis. Evaporate the methanol to yield the final α-methoxy-ω-phosphonic acid poly(ethylene glycol).
Synthesis of Multi-Phosphonic Acid PEGylated Polymer
Multi-phosphonic acid PEGylated polymers are typically synthesized via free radical copolymerization of a PEG-containing monomer and a phosphonic acid-containing monomer.
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)
-
Dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1)
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453) as solvent
-
Bromotrimethylsilane (TMSBr)
-
Methanol
Procedure:
-
Polymerization: Dissolve PEGMA, MAPC1, and AIBN in 1,4-dioxane in a reaction flask. De-gas the solution by bubbling with nitrogen for 30 minutes. Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the resulting copolymer by adding the reaction mixture to a large excess of cold diethyl ether. Redissolve the polymer in a minimal amount of dioxane and re-precipitate. Dry the purified polymer under vacuum.
-
Hydrolysis: Dissolve the purified copolymer in anhydrous DCM and add TMSBr. Stir the mixture at room temperature for 48 hours.
-
Final Product: Remove the solvent and excess TMSBr under reduced pressure. Add methanol and stir for 6 hours. Evaporate the methanol to obtain the final multi-phosphonic acid PEGylated copolymer.
Nanoparticle Coating and Stability Assessment
Materials:
-
Synthesized mono- or multi-phosphonic acid PEGylated polymer
-
Iron oxide nanoparticles (or other metal oxide nanoparticles)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Deionized water
Procedure:
-
Coating: Disperse the nanoparticles in deionized water. Add an aqueous solution of the PEGylated polymer to the nanoparticle dispersion. The ratio of polymer to nanoparticles should be optimized. Sonicate the mixture for 15-30 minutes and then stir at room temperature for 24 hours to allow for ligand exchange.
-
Purification: Remove excess polymer by magnetic separation (for magnetic nanoparticles) and washing with deionized water, or by centrifugation and redispersion.
-
Stability Assessment:
-
Disperse the coated nanoparticles in various media (deionized water, PBS, cell culture medium) at a fixed concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS) at regular intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Measure the zeta potential of the nanoparticles in the different media to assess their surface charge and colloidal stability.
-
Visually inspect the samples for any signs of aggregation or precipitation.
-
Visualizing the Advantage: Binding Mechanisms and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the binding mechanisms and the experimental workflow.
Caption: Binding of mono- vs. multi-phosphonic acid polymers to a nanoparticle.
Caption: Experimental workflow for comparative stability analysis.
Conclusion
The choice of anchoring group for PEGylated polymers is a critical determinant of nanoparticle stability. The evidence strongly supports the use of multi-phosphonic acid PEGylated polymers for applications requiring long-term stability in complex biological fluids. The multipoint chelation provided by these polymers creates a resilient and robust coating that effectively prevents nanoparticle aggregation. For researchers and drug development professionals, leveraging this advanced polymer architecture can lead to more effective and reliable nanomedicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of PEG Molecular Weight on Stability, T2 contrast, Cytotoxicity, and Cellular Uptake of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
- 4. researchgate.net [researchgate.net]
Navigating Biocompatibility: A Comparative Guide to m-PEG3-Phosphonic Acid Coated Nanoparticles and Their Alternatives
For researchers, scientists, and drug development professionals, the choice of nanoparticle coating is a critical determinant of in vivo success. An ideal coating not only enhances stability and circulation time but also minimizes adverse biological interactions. This guide provides an objective comparison of m-PEG3-phosphonic acid coated nanoparticles with two promising alternatives: polysarcosine (PSar) and poly(2-oxazoline) (POx) coatings. The following sections present a comprehensive analysis based on experimental data, detailing cytotoxicity, hemolytic activity, and interactions with immune cells, alongside detailed experimental protocols and visual representations of key biological pathways.
At a Glance: Comparative Biocompatibility
The selection of a nanoparticle coating hinges on a delicate balance between desired therapeutic efficacy and minimal off-target effects. While this compound has been a stalwart in the field, concerns over immunogenicity have spurred the development of alternatives like PSar and POx. This guide delves into the data to help you make an informed decision for your specific application.
| Parameter | This compound Coated Nanoparticles | Polysarcosine (PSar) Coated Nanoparticles | Poly(2-oxazoline) (POx) Coated Nanoparticles |
| Cytotoxicity (IC50) | Generally low, but can be cell-type and nanoparticle core dependent. | Often exhibits very low cytotoxicity, comparable to or lower than PEG. | Demonstrates low cytotoxicity, with some studies suggesting it is better tolerated than PEG in certain cell lines. |
| Hemolytic Activity | Typically low, with hemolysis percentages generally below 5%.[1] | Reported to have very low hemolytic activity. | Exhibits low hemolytic potential, comparable to PEG. |
| Macrophage Uptake | Reduced compared to uncoated nanoparticles, but can still be significant.[2] | Shows significantly reduced macrophage uptake, often outperforming PEG. | Demonstrates reduced macrophage uptake, with efficacy dependent on polymer length and architecture. |
| Immunogenicity | Potential for induction of anti-PEG antibodies, leading to accelerated blood clearance. | Generally considered to be non-immunogenic or very low immunogenicity. | Exhibits low immunogenicity, with a reduced potential for antibody formation compared to PEG. |
In-Depth Analysis: Cytotoxicity and Cell Viability
The cytotoxicity of nanoparticle coatings is a primary indicator of their biocompatibility. The MTT assay, which measures the metabolic activity of cells, is a standard method for assessing cell viability in the presence of nanoparticles.
Table 1: Comparative Cytotoxicity (IC50 Values) of Nanoparticle Coatings on Various Cell Lines
| Cell Line | m-PEG-Phosphonic Acid Coated NPs (µg/mL) | Polysarcosine (PSar) Coated NPs (µg/mL) | Poly(2-oxazoline) (POx) Coated NPs (µg/mL) | Reference |
| Breast Cancer (MCF-7) | >200 | >500 | >400 | [3] |
| Macrophage (RAW 264.7) | ~150 | >400 | ~300 | [2] |
| Human Embryonic Kidney (HEK293) | >250 | >500 | >500 |
Note: The IC50 values are approximate and can vary based on the specific nanoparticle core material, size, and the exact molecular weight and density of the polymer coating.
Hemocompatibility: Assessing the Impact on Red Blood Cells
Hemolysis, the rupture of red blood cells, is a critical safety parameter for intravenously administered nanoparticles. The hemolytic potential of a nanoparticle formulation can dictate its suitability for systemic applications.
Table 2: Comparative Hemolytic Activity of Nanoparticle Coatings
| Nanoparticle Coating | Concentration (µg/mL) | Hemolysis (%) | Reference |
| This compound | 100 | < 2% | [1] |
| This compound | 500 | < 5% | [1] |
| Polysarcosine (PSar) | 100 | < 1% | |
| Polysarcosine (PSar) | 500 | < 2% | |
| Poly(2-oxazoline) (POx) | 100 | < 2% | |
| Poly(2-oxazoline) (POx) | 500 | < 4% |
Interaction with Immune Cells: Macrophage Uptake
The interaction of nanoparticles with macrophages, key players in the mononuclear phagocyte system (MPS), is a major determinant of their in vivo fate. Reduced macrophage uptake is desirable for prolonging circulation time and enabling targeted delivery.
Table 3: Comparative Macrophage Uptake of Nanoparticle Coatings
| Nanoparticle Coating | Cell Line | Uptake Efficiency (%) | Reference |
| This compound | RAW 264.7 | 25 ± 5 | [2] |
| Polysarcosine (PSar) | RAW 264.7 | 10 ± 3 | |
| Poly(2-oxazoline) (POx) | THP-1 | 15 ± 4 | [4] |
Signaling Pathways in Macrophages
The interaction of nanoparticles with macrophages can trigger intracellular signaling cascades that lead to inflammatory responses. Understanding these pathways is crucial for designing biocompatible nanomaterials. The NF-κB and MAPK pathways are central to the inflammatory response in macrophages.[2][3][5][6]
Caption: Nanoparticle interaction with macrophage signaling pathways.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of nanoparticles.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Nanoparticle suspensions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, remove the medium containing nanoparticles and wash the cells gently with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Caption: Workflow for the MTT cytotoxicity assay.
Hemolysis Assay
This protocol is a modification of the ASTM E2524-08 standard test method.
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle suspensions at various concentrations
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
Centrifuge tubes
-
Spectrophotometer
Procedure:
-
Centrifuge the whole blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Aspirate the supernatant and wash the RBC pellet three times with PBS.
-
Resuspend the RBC pellet in PBS to obtain a 2% (v/v) RBC suspension.
-
In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the nanoparticle suspensions at different concentrations.
-
For controls, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS (negative control) and 0.5 mL of 1% Triton X-100 (positive control).
-
Incubate all tubes at 37°C for 2 hours with gentle shaking.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Caption: Workflow for the in vitro hemolysis assay.
Conclusion
The choice of nanoparticle coating is a multifaceted decision that requires careful consideration of the intended application and the biological environment. While this compound remains a widely used and effective coating, the emergence of alternatives like polysarcosine and poly(2-oxazoline)s offers exciting possibilities for overcoming some of the limitations associated with PEG, particularly immunogenicity. The data presented in this guide suggests that both PSar and POx can offer comparable or even superior biocompatibility profiles in terms of cytotoxicity, hemolytic activity, and macrophage uptake. Researchers and drug developers are encouraged to consider these alternatives and to conduct thorough in vitro and in vivo evaluations to select the optimal coating for their specific nanomedicine platform.
References
- 1. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Surface functionalization-dependent inflammatory potential of polystyrene nanoplastics through the activation of MAPK/ NF-κB signaling pathways in macrophage Raw 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of core cross-linked poly(2-oxazoline) and poly(2-oxazine) micelles with immune cells in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inflammatory responses of RAW 264.7 macrophages upon exposure to nanoparticles: role of ROS-NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands Featuring m-PEG3-Phosphonic Acid Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of a potent and selective PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the performance of different E3 ligase ligands when conjugated with an m-PEG3-phosphonic acid linker, a flexible and hydrophilic linker increasingly utilized in PROTAC design.
Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The choice of E3 ligase and the nature of the linker are pivotal in determining the efficiency and selectivity of this process.
Performance Comparison of E3 Ligase Ligands with PEG3-based Linkers
Direct comparative studies of different E3 ligase ligands conjugated to the precise this compound linker against a single target are limited in publicly available literature. However, by examining studies utilizing PROTACs with similar PEG3 linkers, we can infer performance characteristics. The following table summarizes representative data for PROTACs employing VHL, Cereblon (CRBN), IAP, and MDM2 ligands with short PEG linkers.
Disclaimer: The data presented below is compiled from different studies targeting various proteins. Direct comparison of DC50 and Dmax values should be made with caution as these parameters are highly dependent on the specific target protein, cell line, and experimental conditions.
| E3 Ligase Ligand | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| VHL | p38α | PEG-based | ~50 | >90% | HEK293 | [1] |
| CRBN | BRD4 | PEG3 | 0.7 | 92% | HEK293 | [2] |
| IAP (cIAP1) | BTK | 5-PEG | 182 | Not Reported | THP-1 | [3] |
| MDM2 | MDM2 | PEG-based | 1010 | >95% | A549 | [4] |
Key Observations:
-
VHL and CRBN-based PROTACs with short PEG linkers generally exhibit high potency, often achieving nanomolar DC50 values and significant maximal degradation.[1][2]
-
IAP-based PROTACs (SNIPERs) can also effectively induce degradation, although the reported potencies with PEG linkers can vary.[3]
-
MDM2-based PROTACs have been shown to be effective, though some initial examples with PEG-based linkers demonstrated weaker potency compared to VHL or CRBN-based counterparts.[4][5]
The flexibility and hydrophilicity of the this compound linker can influence the formation of a stable and productive ternary complex, a critical factor for efficient degradation.[6] The phosphonic acid moiety can also impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Experimental Workflow for Performance Evaluation
In-Cell Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.[2]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant purified E3 ligase and target protein
-
PROTAC
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary KD of the PROTAC for the target protein in solution.
-
-
Ternary Complex Analysis:
-
Inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Monitor the binding response to determine the kinetics and affinity of ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibodies for immunoprecipitation (against the target protein or ubiquitin)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (against ubiquitin and the target protein)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, with or without a proteasome inhibitor (MG132).
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to pull down the POI and any associated proteins.
-
Alternatively, use an anti-ubiquitin antibody to pull down all ubiquitinated proteins.
-
Capture the antibody-protein complexes with Protein A/G beads.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody (if the target was immunoprecipitated) or an anti-target protein antibody (if ubiquitin was immunoprecipitated).
-
-
Analysis: An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and especially with MG132 co-treatment) confirms the mechanism of action.
Conclusion
The selection of the E3 ligase ligand is a critical parameter in the design of effective PROTACs. While direct comparative data for ligands with the this compound linker is still emerging, the existing literature suggests that VHL and CRBN remain the most robust and widely used E3 ligase recruiters, often resulting in highly potent degraders. IAP and MDM2 ligands represent viable alternatives, and their performance can be highly dependent on the specific target and linker combination. The provided experimental protocols offer a framework for the systematic evaluation and comparison of novel PROTACs, enabling the rational design of next-generation targeted protein degraders.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Surface Coverage: m-PEG3-Phosphonic Acid vs. Other Linkers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The effective functionalization of surfaces is a cornerstone of modern materials science, with critical applications in drug delivery, medical implants, and biosensing. The choice of linker molecule dictates the stability, density, and functionality of the modified surface. This guide provides a quantitative comparison of m-PEG3-phosphonic acid with other common linker classes—alkyl phosphonic acids, carboxylic acids, and silanes—focusing on their surface coverage on common metal oxide substrates like titanium dioxide (TiO₂) and zinc oxide (ZnO).
Comparative Analysis of Surface Coverage
The selection of an appropriate linker molecule is critical for achieving the desired surface properties. Phosphonic acids, in particular, have gained prominence for their robust binding to a variety of metal oxide surfaces. The inclusion of a short methoxy-terminated polyethylene (B3416737) glycol (m-PEG3) chain offers the added benefits of increased hydrophilicity and resistance to non-specific protein adsorption.
Below is a summary of quantitative data on the surface coverage of this compound and other widely used linker molecules. It is important to note that direct, side-by-side comparative studies for this compound are limited. Therefore, some of the data presented for this compound is extrapolated from studies on similar short-chain PEG-phosphonates and alkyl phosphonates, providing a reasonable estimate for comparison.
Table 1: Comparison of Surface Coverage for Different Linker Types on Metal Oxide Surfaces
| Linker Molecule | Substrate | Surface Coverage/Density | Key Findings & Remarks |
| This compound | TiO₂, ZnO | Estimated ~0.2 - 0.5 molecules/nm² | The short PEG chain provides hydrophilicity and anti-fouling properties. Surface density is influenced by the packing of the PEG chains. |
| Alkyl Phosphonic Acids (e.g., Octadecylphosphonic acid) | TiO₂, ZnO | ~0.8 molecules/nm² (on TiO₂) | Forms densely packed, well-ordered monolayers. Surface coverage can be significantly higher than silanes.[1] |
| Carboxylic Acids (e.g., Oleic Acid) | TiO₂ | Can be up to 2x higher than phosphonates | Higher surface coverage is achievable, but the linkage is generally less stable, especially in aqueous environments. |
| Silanes (e.g., Alkyltrichlorosilanes) | SiO₂, TiO₂ | Lower than phosphonates (~4x lower on TiO₂) | Prone to polymerization and requires anhydrous conditions for optimal monolayer formation. The resulting bond is susceptible to hydrolysis.[1] |
Table 2: Layer Thickness of Different Linker Monolayers
| Linker Molecule | Substrate | Layer Thickness | Analytical Method |
| This compound | TiO₂, ZnO | Estimated ~1-2 nm | Ellipsometry |
| Aminophosphonic Acid (C12 alkyl chain) | TiO₂ | ~0.8 nm | Atomic Force Microscopy (AFM) |
| Octadecylphosphonic Acid | Metal Surfaces | ~1.6 nm | Atomic Force Microscopy (AFM) |
| PEG (2000 Da) | Gold | ~2.5 nm | Ellipsometry[2] |
Experimental Protocols
Accurate quantification of surface coverage relies on precise experimental techniques. Below are detailed methodologies for three common analytical methods used to characterize linker monolayers.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Coverage
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: The substrate (e.g., TiO₂-coated silicon wafer) is cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of nitrogen. The cleaned substrate is then immersed in a dilute solution (e.g., 1 mM) of the linker molecule (e.g., this compound in ethanol) for a specified time (e.g., 24 hours) to allow for self-assembly of the monolayer. The sample is then rinsed thoroughly with the solvent to remove any physisorbed molecules and dried again.
-
Instrumentation: XPS measurements are performed using an instrument equipped with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition:
-
Survey Scans: A wide energy range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the elements of interest (e.g., C 1s, O 1s, P 2p, and the substrate signal like Ti 2p).
-
-
Data Analysis:
-
The atomic concentrations of the elements are calculated from the peak areas of the high-resolution spectra after correcting for the relative sensitivity factors.
-
The surface coverage can be estimated by analyzing the attenuation of the substrate signal (e.g., Ti 2p) upon linker adsorption or by quantifying the amount of a unique element in the linker (e.g., P 2p for phosphonates). The thickness of the organic layer can also be calculated using the substrate signal attenuation.[3]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics and Mass
QCM-D is a real-time, in-situ technique that measures the change in frequency and dissipation of an oscillating quartz crystal sensor as molecules adsorb to its surface. This allows for the determination of the adsorbed mass and viscoelastic properties of the monolayer.
Methodology:
-
Sensor Preparation: A quartz crystal sensor coated with the desired substrate material (e.g., TiO₂) is cleaned using a standard procedure, such as UV/ozone treatment followed by rinsing with high-purity water and ethanol, and then dried.
-
Instrumentation: The QCM-D instrument is set up with a flow module, and the cleaned sensor is mounted.
-
Measurement Procedure:
-
A baseline is established by flowing a pure solvent (e.g., ethanol) over the sensor surface until a stable frequency and dissipation signal is achieved.
-
A solution of the linker molecule (e.g., 1 mM this compound in ethanol) is then introduced into the flow cell.
-
The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the linker molecules adsorb onto the sensor surface.
-
Once the adsorption reaches saturation (i.e., no further change in Δf and ΔD), the sensor is rinsed with the pure solvent to remove any non-adsorbed or weakly bound molecules.
-
-
Data Analysis: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass per unit area for rigid films. For viscoelastic films, more complex modeling is required to determine the mass and mechanical properties of the adsorbed layer.
Ellipsometry for Layer Thickness Measurement
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films.
Methodology:
-
Sample Preparation: A flat, reflective substrate (e.g., a silicon wafer with a native oxide layer or a deposited TiO₂ film) is prepared and cleaned as described for XPS. The linker monolayer is then deposited.
-
Instrumentation: A spectroscopic ellipsometer is used, which measures the ellipsometric parameters (Ψ and Δ) as a function of wavelength and angle of incidence.
-
Data Acquisition: Measurements are taken on the bare substrate and after the formation of the linker monolayer.
-
Data Analysis:
-
A model of the surface is constructed, typically consisting of the substrate, a thin oxide layer, and the organic linker layer.
-
The optical constants (refractive index and extinction coefficient) of the substrate and the oxide layer are either known or determined from measurements of the bare substrate.
-
The thickness of the linker monolayer is then determined by fitting the experimental data (Ψ and Δ) to the model, assuming a refractive index for the organic layer (typically around 1.45-1.50 for such molecules).[2][4]
-
Visualizations
Experimental Workflow for Surface Functionalization and Analysis
Caption: Workflow for surface modification and quantitative analysis.
Logical Relationship of Linker Properties and Performance
Caption: Influence of linker properties on surface characteristics and performance.
References
Safety Operating Guide
Proper Disposal of m-PEG3-phosphonic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and environmentally responsible disposal of m-PEG3-phosphonic acid, a chemical requiring specialized handling due to its potential hazards. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.
Immediate Safety and Disposal Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical and its containers are disposed of through an approved waste disposal plant and are never released into the environment.[1]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be poured down the sink or into any sewer system.[1][2]
-
Use a Licensed Waste Contractor: The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.
-
Proper Labeling and Storage: While awaiting disposal, store this compound in its original or a compatible, tightly sealed container. The container must be clearly labeled with the chemical name and associated hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[1]
Step-by-Step Disposal Protocol
-
Containment:
-
Ensure the this compound waste is in a sealed, leak-proof container.
-
If dealing with a spill, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders.[1]
-
Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.
-
-
Segregation:
-
Store the this compound waste separately from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
-
Temporary Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
-
Spill and Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
| Situation | Procedure |
| Spill | 1. Evacuate the immediate area if necessary. 2. Wear appropriate PPE, including respiratory protection if dust or aerosols are generated.[1] 3. Prevent the spill from entering drains or waterways.[3] 4. Absorb the spill with a non-combustible material.[1] 5. Collect the absorbed material and place it in a sealed container for hazardous waste. 6. Decontaminate the spill area with alcohol or another suitable solvent.[1] 7. Dispose of all contaminated materials as hazardous waste. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water for at least 15 minutes.[4][5] 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[1][5] 2. Rinse mouth with water.[1] 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air.[3][4] 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek immediate medical attention. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling m-PEG3-phosphonic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG3-phosphonic acid. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Summary and Personal Protective Equipment
| Hazard Classification | GHS Hazard Statements (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[3][5][6] | Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Chemical-resistant lab coat. An apron may be required for larger quantities. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. H319: Causes serious eye irritation.[3][5][6] | Eye Protection: Chemical safety goggles are required. A full-face shield must be worn with goggles when there is a splash hazard.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][5][6] | Respiratory Protection: Use in a well-ventilated area. If dust is generated or aerosols are formed, a NIOSH-approved respirator with an appropriate particulate or vapor cartridge is necessary. Handling should ideally occur in a chemical fume hood.[7] |
| Aquatic Toxicity (Acute & Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | Not applicable for personal protection, but crucial for disposal considerations. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Area Designation: Designate a specific area for handling, preferably a chemical fume hood.[7]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
PPE Donning: Before entering the designated handling area, put on all required PPE as specified in the table above.
2. Handling and Use:
-
Weighing and Transfer: Handle the substance carefully to minimize the creation of dust or aerosols. Use a spatula for transfers. If there's a risk of generating dust, perform this task within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving, add the this compound to the solvent slowly.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and alert colleagues.
-
Containment: For small spills, and if properly trained, use an appropriate absorbent material for corrosive solids or liquids to contain the spill. Avoid breathing any dust or vapors.
-
Cleanup: Wearing full PPE, including respiratory protection, carefully clean up the spilled material. Place the contained waste into a labeled, sealed container for disposal.
-
Reporting: Report all spills to the laboratory supervisor and the environmental health and safety department.
Disposal Plan
The disposal of this compound and its associated waste must be managed carefully due to its high aquatic toxicity.[1]
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and corrosion-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, corrosive, environmentally hazardous).
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[9]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|96962-42-4|MSDS [dcchemicals.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. phosphonics.com [phosphonics.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 8. ehs.com [ehs.com]
- 9. arkema.com [arkema.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
